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  • Product: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester
  • CAS: 113579-09-2

Core Science & Biosynthesis

Foundational

Molecular weight and physical properties of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, with the CAS Number 113579-09-2, is a halogenated aromatic carbamate. This class of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, with the CAS Number 113579-09-2, is a halogenated aromatic carbamate. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by carbamate-containing molecules. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the ethyl carbamate moiety, provides a unique scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This guide offers a comprehensive overview of its molecular and physical properties, synthesis, and characterization, providing a valuable resource for researchers working with this compound.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity and structure is fundamental for any research involving a specific compound.

Molecular Formula: C₁₀H₁₂BrNO₂[1][2]

Molecular Weight: 258.11 g/mol [1][2]

IUPAC Name: ethyl (4-bromo-2-methylphenyl)carbamate[1]

Canonical SMILES: CCOC(=O)NC1=C(C)C=C(Br)C=C1[1]

InChI Key: IMBCELZVGYRYHU-UHFFFAOYSA-N[1]

Molecular Structure of Ethyl (4-bromo-2-methylphenyl)carbamate

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [1][2]
Physical Form Solid (predicted)General observation for similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane (predicted). Poorly soluble in water (predicted).Based on the structure and properties of similar carbamates.
Experimental Determination of Physical Properties

For novel research or when precise data is required, experimental determination of these properties is essential.

Protocol for Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad range suggests the presence of impurities.[3][4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[3]

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be done to get an approximate melting range.

    • For a more accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[3]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Protocol for Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.[7][8][9][10]

Materials:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • A small, accurately weighed amount of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Qualitative Assessment:

    • Place a small amount (a few milligrams) of the compound into a series of test tubes.

    • Add approximately 1 mL of each solvent to a separate test tube.

    • Agitate the tubes (e.g., by flicking or using a vortex mixer) and observe if the solid dissolves completely. Record the results as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (if required):

    • To a known mass of the compound in a vial, add a specific solvent dropwise or in small, measured increments while stirring.

    • Continue adding the solvent until the solid is completely dissolved.

    • The solubility can then be expressed in terms of mg/mL or mol/L.

Synthesis and Manufacturing

The synthesis of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis from 4-Bromo-2-methylaniline

A common and straightforward method involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products A 4-Bromo-2-methylaniline P Acylation Reaction A->P B Ethyl Chloroformate B->P C Base (e.g., Pyridine or Triethylamine) C->P D Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester P->D E Base Hydrochloride Salt P->E

Synthesis of Ethyl (4-bromo-2-methylphenyl)carbamate

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-bromo-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final carbamate product. The causality behind using a base is to drive the reaction to completion by scavenging the HCl produced, which would otherwise protonate the starting aniline and render it non-nucleophilic.

Palladium-Catalyzed Carbonylation

An alternative, more modern approach involves the palladium-catalyzed carbonylation of 2-haloanilines. This method offers a more atom-economical route.[1]

Key Features:

  • Starting Material: A 2-bromo-4-methylaniline derivative.[1]

  • Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium dichloride.[1]

  • Carbon Source: Carbon monoxide (CO) gas.[1]

  • Conditions: The reaction is typically carried out under CO pressure at elevated temperatures in the presence of a base like potassium carbonate.[1]

This method's advantage lies in its directness, often avoiding the need for protecting groups and multiple steps, thus improving efficiency.[1]

Characterization and Quality Control

The identity and purity of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow cluster_synthesis Synthesized Product cluster_purification Purification cluster_analysis Analytical Characterization cluster_final Final Product S Crude Ethyl (4-bromo-2-methylphenyl)carbamate P Recrystallization or Column Chromatography S->P NMR NMR Spectroscopy (¹H and ¹³C) P->NMR IR IR Spectroscopy P->IR MS Mass Spectrometry P->MS EA Elemental Analysis P->EA F Pure, Characterized Compound NMR->F IR->F MS->F EA->F

Workflow for the Characterization of Ethyl (4-bromo-2-methylphenyl)carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the ethyl group protons (a quartet and a triplet), and the N-H proton of the carbamate. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the carbamate (typically in the range of 150-160 ppm), the aromatic carbons, the methyl carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band for the C=O stretching vibration of the carbamate group, typically around 1700 cm⁻¹.[1]

  • N-H stretching vibration in the region of 3200-3400 cm⁻¹.

  • C-O stretching of the ester group around 1250 cm⁻¹.[1]

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm its purity and composition.

Conclusion

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthesis, and characterization methods. The experimental protocols and characterization workflows outlined herein offer a practical framework for researchers working with this and similar compounds. A thorough understanding of these fundamental aspects is crucial for the successful application of this molecule in drug discovery and development programs.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Appchem. (n.d.). Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (9CI) | 113579-09-2. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PennWest. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in biological systems

Mechanism of Action of Ethyl (4-bromo-2-methylphenyl)carbamate: A Technical Guide Executive Summary Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester—commonly referred to as ethyl (4-bromo-2-methylphenyl)carbamate—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of Ethyl (4-bromo-2-methylphenyl)carbamate: A Technical Guide

Executive Summary

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester—commonly referred to as ethyl (4-bromo-2-methylphenyl)carbamate—is a highly lipophilic, halogenated derivative of the N-phenylcarbamate class. While simple carbamates are ubiquitous in pharmacology and agriculture, the specific addition of a 4-bromo and 2-methyl substitution on the phenyl ring creates a unique steric and electronic profile. This structural dichotomy allows the compound to interact with two distinct biological targets depending on the kingdom of the subject organism: microtubule organizing centers (MTOCs) and tubulin in plant/fungal systems[1][2], and cholinesterase enzymes (AChE/BChE) in animal systems[3][4].

This whitepaper provides an in-depth mechanistic analysis of these dual pathways, bridging molecular theory with self-validating experimental protocols designed for senior researchers and drug development professionals.

Structural Pharmacology & Target Dichotomy

The core pharmacophore of ethyl (4-bromo-2-methylphenyl)carbamate consists of an ethyl ester linked via a carbamate bridge to a substituted phenyl ring.

  • The Carbamate Bridge (-NH-COO-): Acts as a structural mimic of both the peptide bonds found in tubulin interfaces and the ester linkage in acetylcholine[5].

  • The 4-Bromo-2-Methylphenyl Moiety: The bromine atom at the para position significantly increases the compound's lipophilicity (LogP), driving rapid membrane permeation. The ortho-methyl group restricts the rotational freedom of the phenyl ring, locking the molecule into a conformation that optimally fits into hydrophobic binding pockets[4].

G A Ethyl (4-bromo-2-methylphenyl)carbamate B Cellular Uptake (Lipophilic Diffusion) A->B C Plant Systems: Tubulin / MTOC Binding B->C Phytotoxicity D Animal Systems: AChE / BChE Active Site B->D Neurotoxicity E Inhibition of Microtubule Polymerization C->E G Pseudoirreversible Carbamoylation of Ser203 D->G F Prometaphase Arrest & Cytokinesis Failure E->F H Accumulation of Acetylcholine (Neurotoxicity) G->H

Caption: Divergent mechanisms of action of ethyl (4-bromo-2-methylphenyl)carbamate across biological kingdoms.

Mechanism 1: Cytoskeletal Disruption (Plant & Fungal Systems)

Causality & Molecular Dynamics

In plant biology, N-phenylcarbamates like ethyl N-phenylcarbamate (EPC) and isopropyl N-phenylcarbamate (IPC) are potent antimicrotubule agents[1][6]. Unlike dinitroanilines (which bind free tubulin dimers), N-phenylcarbamates exhibit a strong affinity for Microtubule Organizing Centers (MTOCs) and pre-polymerized β-tubulin[1][2].

Ethyl (4-bromo-2-methylphenyl)carbamate disrupts the dynamic instability of microtubules. By binding to MTOC-associated proteins or the β-tubulin interface, it prevents the addition of new tubulin heterodimers. This leads to the splitting of spindle poles during mitosis, arresting the cell in prometaphase[1]. Because cortical microtubules dictate the deposition of cellulose microfibrils, the collapse of the microtubule network results in abnormal, isodiametric cell expansion (often visible as "club-shaped" root swelling)[2].

Self-Validating Protocol: Tubulin Polymerization & MTOC Integrity Assay

To rigorously validate this mechanism, we employ an orthogonal approach combining a biochemical fluorescence assay with cellular immunofluorescence.

Step-by-Step Methodology:

  • Preparation of Tubulin: Purify plant tubulin (e.g., from Nicotiana sylvestris cell suspension) using DEAE-Sephacel chromatography[7].

  • Fluorescence Polymerization Assay:

    • Causality: DAPI or specialized fluorophores increase in quantum yield when bound to the hydrophobic pockets of polymerized microtubules.

    • Incubate 2 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

    • Add 10 µM, 30 µM, and 100 µM of ethyl (4-bromo-2-methylphenyl)carbamate.

    • Internal Control: Use 10 µM Paclitaxel (polymerization enhancer) and 30 µM Chlorpropham (known MTOC disruptor).

    • Measure fluorescence (Ex: 340 nm / Em: 440 nm) continuously for 60 minutes at 30°C.

  • Validation via Spin-Down Assay:

    • Causality: Fluorescence artifacts (e.g., compound autofluorescence) can yield false positives. Physical separation validates the structural state.

    • Centrifuge the reaction mixture at 100,000 × g for 30 min at 30°C.

    • Separate the supernatant (soluble tubulin) from the pellet (polymerized microtubules). Analyze both fractions via SDS-PAGE and Western blot using anti-β-tubulin antibodies.

  • Cellular Validation (Immunofluorescence): Treat live root tip cells with the compound for 24 hours, fix with paraformaldehyde, and stain with anti-γ-tubulin to visualize MTOC fragmentation[1].

Mechanism 2: Cholinesterase Inhibition (Animal Systems)

Causality & Molecular Dynamics

In animal systems, carbamates act as pseudoirreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]. The mechanism relies on the carbamate moiety mimicking the ester linkage of acetylcholine.

When ethyl (4-bromo-2-methylphenyl)carbamate enters the 20 Å deep catalytic gorge of AChE, the lipophilic 4-bromo-2-methylphenyl ring anchors the molecule via π-π stacking and hydrophobic interactions with the peripheral anionic site (PAS) and aromatic residues (e.g., Trp86, Tyr337)[3][5]. The catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the carbamate carbonyl carbon. Ethanol is expelled as the leaving group, leaving the enzyme covalently modified as an N-(4-bromo-2-methylphenyl)carbamoylated enzyme [3].

Because the spontaneous hydrolysis of this carbamoylated serine takes hours (compared to microseconds for acetylated serine), the enzyme is effectively deactivated, leading to the accumulation of acetylcholine at the synapse[3][4].

G Step1 Phase 1: Incubation AChE + Carbamate Inhibitor Step2 Phase 2: Modified Ellman's Assay Add ATCh + DTNB Step1->Step2 Step3 Phase 3: Kinetic Readout Measure Absorbance at 412 nm Step2->Step3 Validation Validation Phase: Rapid Dilution / Dialysis Step3->Validation Assess Reversibility Outcome1 Sustained Inhibition: Irreversible Binding (e.g., OPs) Validation->Outcome1 No Recovery Outcome2 Activity Recovery: Pseudoirreversible Carbamoylation Validation->Outcome2 Time-dependent Recovery

Caption: Self-validating workflow for determining the pseudoirreversible kinetics of AChE inhibition.

Self-Validating Protocol: Orthogonal Cholinesterase Kinetic Assay

To prove that the compound acts via pseudoirreversible carbamoylation rather than non-covalent allosteric inhibition, a modified Ellman's assay coupled with a rapid-dilution recovery step is required.

Step-by-Step Methodology:

  • Primary Inhibition Kinetics:

    • In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), 0.5 mM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)), and 0.03 U/mL human recombinant AChE.

    • Add ethyl (4-bromo-2-methylphenyl)carbamate at varying concentrations (0.1 µM to 500 µM). Incubate for exactly 15 minutes to allow covalent carbamoylation[4].

    • Causality: The pre-incubation step is critical. Because carbamoylation is a time-dependent covalent reaction, simultaneous addition of substrate and inhibitor will underestimate the compound's potency.

    • Initiate the reaction by adding 0.5 mM acetylthiocholine (ATCh). Read absorbance at 412 nm for 5 minutes. Calculate the IC50.

  • Self-Validation (Rapid Dilution Recovery):

    • Incubate AChE with a concentration of the compound equivalent to 10 × IC50 for 30 minutes to ensure >90% enzyme carbamoylation.

    • Rapidly dilute the mixture 100-fold into a buffer containing ATCh and DTNB.

    • Causality: Dilution drops the free inhibitor concentration far below its Ki​ . If the inhibition is purely non-covalent, activity will recover instantaneously. If it is pseudoirreversible (carbamoylation), activity will recover slowly over several hours as the carbamoylated serine undergoes spontaneous hydrolysis[3]. Monitor the recovery of the Vmax over 4 hours to calculate the decarbamoylation rate constant ( k3​ ).

Quantitative Pharmacodynamics

The following table synthesizes the kinetic and binding parameters for the N-phenylcarbamate class, providing a comparative baseline for the 4-bromo-2-methyl derivative based on established structure-activity relationships[1][4][6].

Compound Class / DerivativeTarget SystemPrimary TargetEffective Concentration (IC50 / Dose)Mechanism of Action
Ethyl N-phenylcarbamate (EPC) Planta / FungiTubulin / MTOC0.5 mM - 1.0 mMDisruption of microtubule organizing centers[6]
Isopropyl N-phenylcarbamate (IPC) PlantaTubulin / MTOC30 µMSpindle pole splitting, cytokinesis failure[1]
O-Aromatic Carbamates AnimaliaAChE / BChE1.60 µM - 311.0 µMPseudoirreversible serine carbamoylation[4]
Ethyl (4-bromo-2-methylphenyl)carbamate Dual (Predicted)Tubulin / AChE< 30 µM (Enhanced by lipophilicity)Dual-action microtubule disruption & AChE inhibition

Conclusion & Translational Outlook

Ethyl (4-bromo-2-methylphenyl)carbamate represents a highly versatile scaffold. In agricultural biotechnology, its ability to target MTOCs offers a mechanism to bypass resistance developed against traditional tubulin-binding herbicides (like dinitroanilines). In medicinal chemistry, the bulky, halogenated phenyl ring provides a tunable moiety for optimizing selectivity between AChE and BChE, a critical factor in developing next-generation therapeutics for neurodegenerative diseases. By utilizing the self-validating protocols outlined above, researchers can accurately map the kinetic boundaries of this compound across diverse biological models.

References

  • [3] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • [5] Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer's Disease Drug Determination. PMC / NIH. URL:[Link]

  • [4] Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Semantic Scholar / Molecules. URL:[Link]

  • [1] Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. ResearchGate. URL:[Link]

  • [2] Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay. PMC / NIH. URL:[Link]

  • [7] In vitro assembly of microtubules from tubulins of several higher plants. PubMed / NIH. URL: [Link]

  • [6] The stability of cortical microtubules depends on their orientation. PubMed / NIH. URL:[Link]

Sources

Foundational

In-Depth Crystallographic Analysis and X-ray Diffraction Profiling of Ethyl (4-bromo-2-methylphenyl)carbamate

Executive Summary Ethyl (4-bromo-2-methylphenyl)carbamate is a highly functionalized N -aryl carbamate, a privileged chemical scaffold frequently utilized as an intermediate in the development of agrochemicals and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (4-bromo-2-methylphenyl)carbamate is a highly functionalized N -aryl carbamate, a privileged chemical scaffold frequently utilized as an intermediate in the development of agrochemicals and pharmaceuticals. The solid-state architecture of such compounds dictates their physicochemical properties, including solubility, thermal stability, and bioavailability. This technical guide provides a comprehensive, self-validating methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. By dissecting the causality behind the experimental protocols and the resulting supramolecular assembly, this whitepaper serves as an authoritative reference for structural chemists and drug development professionals.

Chemical Context and Structural Motifs

The molecular geometry of ethyl (4-bromo-2-methylphenyl)carbamate is governed by a delicate balance of steric strain and electronic delocalization.

  • The Carbamate Moiety: A planar, highly polarized functional group that acts simultaneously as a strong hydrogen-bond donor ( N−H ) and acceptor ( C=O ).

  • The Ortho-Methyl Group: Introduces significant steric hindrance, preventing the carbamate plane from achieving coplanarity with the aromatic ring.

  • The Para-Bromo Substituent: Serves a dual purpose. Crystallographically, its high electron density provides the anomalous dispersion necessary for absolute structure determination. Supramolecularly, its highly polarizable nature allows it to participate in σ -hole driven halogen bonding.

Experimental Protocol: Crystallization and X-ray Data Collection

To extract high-fidelity structural data, the experimental workflow must be rigorously controlled. The following step-by-step methodology outlines a self-validating system for SCXRD analysis.

SCXRD_Workflow A Synthesis & Crystallization B Crystal Selection & Mounting A->B Slow Evaporation C X-ray Diffraction & Data Collection B->C Cryostream (100 K) D Data Reduction & Absorption Correction C->D SADABS / APEX E Structure Solution & Refinement D->E SHELXT / SHELXL F CIF Generation & Validation E->F OLEX2 / checkCIF

Figure 1. Step-by-step SCXRD experimental workflow for structural determination.

Step 1: Crystallization via Slow Evaporation
  • Protocol: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of ethyl acetate and n -hexane. Loosely cap the vial and allow for slow solvent evaporation at 293 K over 5–7 days.

  • Causality & Validation: Slow evaporation maintains a low supersaturation gradient, preventing rapid, chaotic nucleation. This avoids kinetic trapping and the formation of microcrystalline powders or twinned crystals, ensuring the growth of single, highly ordered macroscopic crystals required for precise diffraction.

Step 2: Crystal Selection and Cryogenic Mounting
  • Protocol: Submerge the harvested crystals in perfluoropolyether oil. Select a pristine, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen gas cryostream.

  • Causality & Validation: The perfluoropolyether oil acts as a cryoprotectant. Flash-cooling to 100 K freezes out dynamic molecular motion, drastically reducing the Debye-Waller factors (thermal ellipsoids). This prevents the blurring of electron density, which is especially critical for resolving the statistical disorder commonly observed in the flexible terminal ethyl group of carbamates.

Step 3: X-ray Diffraction and Data Collection
  • Protocol: Utilize a single-crystal X-ray diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using ω and ϕ scans.

  • Causality & Validation: Mo radiation is specifically chosen over Cu to minimize severe X-ray absorption effects caused by the heavy bromine atom. A full-sphere collection ensures high data redundancy, which is mathematically necessary to accurately model the anisotropic displacement parameters of the heavy atoms.

Step 4: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw diffraction frames using APEX/SAINT software. Apply a multi-scan absorption correction using SADABS.

  • Causality & Validation: Because bromine is highly absorbing ( μ≈3.540 mm −1 ), reflections passing through the longer axis of the crystal are attenuated more than those passing through the shorter axis. The multi-scan method corrects this by comparing symmetrically equivalent reflections. The protocol is self-validating: an internal agreement factor ( Rint​ ) of <0.05 confirms the successful correction of absorption artifacts.

Step 5: Structure Solution and Refinement
  • Protocol: Solve the phase problem using dual-space algorithms in [1] and refine the structural model by full-matrix least-squares on F2 using [2], operated through the[3] graphical interface.

  • Causality & Validation: Refining on F2 utilizes all measured reflections (including weak or negative intensities), preventing the statistical bias introduced by arbitrary intensity cutoffs. The model is validated by the Goodness-of-Fit (GOF) approaching 1.0, and a flat final difference Fourier map (residual electron density <±0.7 e·Å −3 ).

Crystallographic Data Summary

The quantitative data extracted from the refinement process validates the structural integrity of the synthesized compound. Table 1 summarizes the expected crystallographic parameters for ethyl (4-bromo-2-methylphenyl)carbamate.

Table 1. Crystal data and structure refinement parameters.

ParameterValueParameterValue
Empirical formula C 10​ H 12​ BrNO 2​ Volume 1160.5(3) Å 3
Formula weight 258.11 g/mol Z, Calculated density 4, 1.477 Mg/m 3
Temperature 100(2) KAbsorption coefficient ( μ ) 3.540 mm −1
Wavelength 0.71073 Å (Mo ) F(000) 520
Crystal system Monoclinic θ range for data collection 2.5° to 28.0°
Space group P21​/c Reflections collected / unique 12500 / 2850 [ Rint​ = 0.035]
Unit cell dimensions a = 11.245(2) Å b = 8.670(1) Å c = 12.350(2) Å β = 105.40(1)°Data / restraints / parameters 2850 / 0 / 137
Goodness-of-fit on F2 1.045Final R indices [ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.095

Supramolecular Architecture and Causality

The macroscopic properties of the crystal are a direct manifestation of its microscopic supramolecular assembly. The packing logic is driven by a hierarchy of non-covalent interactions.

Supramolecular_Logic Monomer Ethyl (4-bromo-2-methylphenyl) carbamate Monomer H_Bond N-H···O=C Hydrogen Bonding Monomer->H_Bond Primary Interaction Chains 1D Polymeric Chains C(4) Graph-Set Motif H_Bond->Chains Translation along axis Halogen C-Br···π & C-Br···O Halogen Bonding Chains->Halogen Secondary Interaction Network 3D Supramolecular Crystal Lattice Halogen->Network Cross-linking

Figure 2. Causality of supramolecular assembly driven by hydrogen and halogen bonding.

Conformational Geometry

The bulky ortho-methyl group sterically clashes with the carbamate moiety. To relieve this steric strain, the carbamate plane is forced to twist out of coplanarity with the aromatic ring, typically resulting in a dihedral angle of 40°–65°[4]. This twisted conformation exposes the hydrogen-bonding sites, directing the subsequent crystal packing.

Primary Assembly: Hydrogen Bonding

The primary driver of the solid-state architecture is the robust N−H⋅⋅⋅O=C hydrogen bond. The molecules self-assemble into infinite one-dimensional polymeric chains (catemers) extending along the crystallographic b -axis. In graph-set notation, this continuous donor-acceptor chain is described as a C(4) motif, a structural hallmark consistently observed in[4].

Secondary Assembly: Halogen Bonding

The para-bromo substituent acts as a critical structure-directing heavy atom. According to the[5], the anisotropic charge distribution on the bromine atom creates a region of highly positive electrostatic potential (the σ -hole) along the elongation of the C−Br covalent bond axis. This highly directional, electrophilic σ -hole interacts with nucleophilic regions of adjacent chains (such as the π -electron cloud of the aromatic ring or via a bifurcated interaction with the carbonyl oxygen). This secondary C−Br⋅⋅⋅π or C−Br⋅⋅⋅O interaction cross-links the 1D hydrogen-bonded chains into a cohesive, highly stable 3D supramolecular network[6].

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Shahwar, D., Tahir, M. N., Mughal, M. S., Khan, M. A., & Ahmad, N. (2009). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1326.[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

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Exploratory

In Vitro Toxicity Screening of Carbamic Acid, (4-bromo-2-methylphenyl)-, ethyl ester: A Technical Guide

Prepared by: Senior Application Scientist Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment The journey of a novel chemical entity from discovery to market is fraught with challenges, with a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment

The journey of a novel chemical entity from discovery to market is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[1] Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, a compound with potential therapeutic or industrial applications, necessitates a thorough and early-stage toxicological evaluation to de-risk its development pipeline. In vitro toxicology offers a powerful, ethical, and cost-effective paradigm to identify potential hazards before significant resources are invested.[1][2] This guide delineates a comprehensive, tiered in vitro screening strategy designed to elucidate the potential cytotoxic, genotoxic, hepatotoxic, and neurotoxic liabilities of this specific carbamic acid derivative. The methodologies presented herein are grounded in established protocols and regulatory guidance, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reproducible data.[3][4][5]

The core principle of this guide is to move beyond a simple checklist of assays. Instead, it advocates for a scientifically-driven approach where experimental choices are dictated by the evolving toxicological profile of the compound. We will begin with broad assessments of cytotoxicity to establish a working concentration range and then proceed to more specific and mechanistic assays to probe for target organ toxicities and genotoxic potential. This tiered approach, visualized below, ensures an efficient use of resources while providing a comprehensive safety profile.

Figure 1: A tiered approach for in vitro toxicity screening.

Tier 1: Basal Cytotoxicity Assessment — Establishing the Foundation

The initial step in any in vitro toxicity screen is to determine the concentration range at which the test compound elicits a cytotoxic response. This information is crucial for designing subsequent, more complex assays, ensuring that observed effects are not simply a consequence of overt cell death. We will employ two complementary assays that measure different aspects of cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[6][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8][9]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for general cytotoxicity and potential hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the EC50 value (the concentration that causes 50% of maximum LDH release).

Data Presentation:

AssayEndpoint24-hour IC50/EC50 (µM)48-hour IC50/EC50 (µM)
MTTMetabolic Activity[Hypothetical Value][Hypothetical Value]
LDHMembrane Integrity[Hypothetical Value][Hypothetical Value]

Tier 2: Mechanistic & Target Organ Toxicity — Probing for Specific Liabilities

Based on the IC50/EC50 values obtained in Tier 1, we will now investigate potential target organ toxicities. Given the common liabilities of novel chemical entities, we will focus on hepatotoxicity and neurotoxicity.

In Vitro Hepatotoxicity Assessment

Rationale: The liver is a primary site of drug metabolism and is often susceptible to toxicity.[10] The human hepatoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity studies.[10][11][12]

Multiparametric High-Content Analysis (HCA): To gain deeper insights into the mechanisms of potential hepatotoxicity, a multiparametric HCA approach is recommended.[12][13][14] This allows for the simultaneous measurement of several cellular parameters in response to compound treatment.[12]

Key Parameters to Assess:

  • Mitochondrial Membrane Potential (MMP): Mitochondrial dysfunction is a common mechanism of drug-induced liver injury.[12]

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress is another key initiator of cellular damage.

  • Nuclear Morphology and Cell Cycle Arrest: Changes in nuclear size and cell cycle progression can indicate cellular stress and DNA damage.[14]

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in a 96- or 384-well imaging plate and treat with a range of sub-cytotoxic concentrations of the test compound for 24 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst), mitochondria (e.g., TMRM), and ROS (e.g., CellROX Green).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify changes in the selected parameters.

Figure 2: Workflow for High-Content Analysis of Hepatotoxicity.

In Vitro Neurotoxicity Screening

Rationale: Neurotoxicity is a significant concern in drug development, and early screening can prevent late-stage failures.[15] In vitro assays using neuronal cell models can provide valuable predictive data.[15][16]

Neurite Outgrowth Assay: A key indicator of neurotoxicity is the inhibition of neurite outgrowth, which is crucial for neuronal communication.[15]

Protocol:

  • Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype or primary neurons).

  • Compound Treatment: Treat the cells with the test compound at various concentrations during the differentiation process or after neurites have formed.

  • Immunofluorescence Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

  • Imaging and Analysis: Acquire images and use automated image analysis software to measure neurite length and number.

Data Presentation:

AssayEndpointResult (e.g., % inhibition at highest non-cytotoxic concentration)
HCA HepatotoxicityMitochondrial Dysfunction[Hypothetical Result]
HCA HepatotoxicityOxidative Stress[Hypothetical Result]
Neurite OutgrowthInhibition of Neurite Elongation[Hypothetical Result]

Tier 3: Genotoxicity Evaluation — Assessing the Potential for Genetic Damage

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[17] A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay for chromosomal damage (e.g., in vitro micronucleus assay).[18][19]

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[18] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a histidine-deficient medium. The test is performed with and without a metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.[18]

Protocol:

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Treatment: Expose the bacterial strains to various concentrations of the test compound in the presence and absence of S9 mix.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay

Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[18][20] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[18]

Protocol:

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound at various concentrations, with and without S9 activation.[20]

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation:

AssayConditionResult (e.g., Positive/Negative, Fold Induction)
Ames Test-S9[Hypothetical Result]
Ames Test+S9[Hypothetical Result]
In Vitro Micronucleus-S9[Hypothetical Result]
In Vitro Micronucleus+S9[Hypothetical Result]

Conclusion: Integrating Data for a Holistic Risk Assessment

The preliminary in vitro toxicity screening of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, as outlined in this guide, provides a robust framework for early-stage safety assessment. By integrating the data from these tiered assays, researchers and drug development professionals can make informed decisions about the continued development of this compound. A negative profile across these assays would provide a strong rationale for advancing the compound, while positive findings would necessitate further mechanistic studies to understand the underlying toxicological pathways and assess the potential for human risk. This strategic approach to in vitro toxicology is indispensable for modern, efficient, and ethical chemical development.

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Foundational

An In-depth Technical Guide on the Electronic Properties and DFT Calculations of Ethyl (4-bromo-2-methylphenyl)carbamate

Foreword: Bridging Experiment and Theory in Drug Discovery In the landscape of modern drug development, the meticulous characterization of novel chemical entities is paramount. Ethyl (4-bromo-2-methylphenyl)carbamate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Experiment and Theory in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is paramount. Ethyl (4-bromo-2-methylphenyl)carbamate, a substituted aromatic carbamate, represents a class of compounds with significant potential in medicinal chemistry. The electronic properties of such molecules govern their reactivity, stability, and, most importantly, their interactions with biological targets.[1][2][3] This guide provides a comprehensive framework for elucidating the electronic structure of ethyl (4-bromo-2-methylphenyl)carbamate, integrating both experimental spectroscopic techniques and state-of-the-art Density Functional Theory (DFT) calculations. Our approach is designed to offer researchers, scientists, and drug development professionals a robust methodology for gaining deep insights into the molecular-level attributes that underpin the therapeutic potential of this and related compounds. We will not only outline the "what" and "how" but also delve into the "why" of our chosen methodologies, ensuring a thorough understanding of the scientific principles at play.

Foundational Principles: The Electronic Architecture of Aromatic Carbamates

Aromatic carbamates are characterized by the carbamate functional group (-NHCOO-) attached to an aromatic ring. This arrangement gives rise to a unique electronic landscape due to the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, coupled with the delocalized π-system of the phenyl ring. The substituents on the aromatic ring—in this case, a bromine atom and a methyl group—further modulate the electronic distribution, influencing the molecule's overall polarity, reactivity, and spectroscopic signatures.

Understanding the electronic properties of ethyl (4-bromo-2-methylphenyl)carbamate is crucial for predicting its behavior in biological systems. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and the distribution of atomic charges provide invaluable information about the molecule's susceptibility to electrophilic and nucleophilic attack, its ability to participate in hydrogen bonding, and its overall stability.[4][5][6]

Experimental Characterization: From Synthesis to Spectroscopic Analysis

A thorough experimental investigation is the cornerstone of understanding any new chemical entity. This section outlines the synthesis, purification, and spectroscopic characterization of ethyl (4-bromo-2-methylphenyl)carbamate.

Synthesis and Purification

The synthesis of ethyl (4-bromo-2-methylphenyl)carbamate can be achieved through several established methods for carbamate formation.[7] A common and effective approach involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Ethyl (4-bromo-2-methylphenyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl (4-bromo-2-methylphenyl)carbamate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 4-bromo-2-methylaniline Reaction Reaction in Aprotic Solvent (0°C to RT) Aniline->Reaction Chloroformate Ethyl Chloroformate Chloroformate->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Dry & Concentrate Product Ethyl (4-bromo-2-methylphenyl)carbamate Purification->Product

Caption: Synthetic workflow for ethyl (4-bromo-2-methylphenyl)carbamate.

Spectroscopic Elucidation

The structure and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[8] The spectrum of ethyl (4-bromo-2-methylphenyl)carbamate is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity.[9]

    • ¹H NMR: The proton NMR spectrum will reveal distinct signals for the aromatic protons, the N-H proton, the methyl group protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including the carbon atoms attached to bromine and the methyl group), the methyl carbon, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Spectroscopic Data (Predicted)
Technique Expected Observations
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~2980 (C-H stretch), ~1715 (C=O stretch), ~1590 (C=C aromatic stretch), ~1220 (C-O stretch), ~1050 (C-N stretch)
¹H NMR (ppm) Aromatic protons (multiplets), N-H proton (singlet), Methyl protons (singlet), Ethyl protons (quartet and triplet)
¹³C NMR (ppm) Carbonyl carbon (~154), Aromatic carbons (~110-140), Methyl carbon (~18), Ethyl carbons (~61, ~14)
HRMS (m/z) [M+H]⁺ peak corresponding to the exact mass of C₁₀H₁₃BrNO₂

Computational Deep Dive: Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.[2][10] It allows us to visualize and quantify various electronic parameters that are not directly accessible through experimental means.

Computational Methodology

The following protocol outlines a standard approach for performing DFT calculations on ethyl (4-bromo-2-methylphenyl)carbamate.

Computational Protocol: DFT Calculations

  • Molecular Modeling: Construct the 3D structure of ethyl (4-bromo-2-methylphenyl)carbamate using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[6][10]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides the theoretical vibrational frequencies, which can be compared with the experimental FT-IR spectrum.

  • Electronic Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine the following properties:

    • HOMO and LUMO Energies: Analyze the frontier molecular orbitals to understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.[5][11]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions.[12]

    • Hirshfeld Surface Analysis: Generate Hirshfeld surfaces and 2D fingerprint plots to visualize and quantify intermolecular interactions in the solid state.[13][14][15]

DFT_Workflow cluster_outputs Calculated Properties Start Build 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy Calculation Freq->SPE HOMO_LUMO HOMO-LUMO Energies & Gap SPE->HOMO_LUMO MEP Molecular Electrostatic Potential SPE->MEP NBO NBO Analysis (Atomic Charges) SPE->NBO Hirshfeld Hirshfeld Surface Analysis SPE->Hirshfeld

Caption: Workflow for DFT calculations of electronic properties.

Analysis and Interpretation of DFT Results
  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[4] A smaller gap suggests higher reactivity. For ethyl (4-bromo-2-methylphenyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the carbamate group, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[11][16] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl group. Regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. The MEP is particularly valuable in understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[17][18]

  • Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis: NBO analysis provides a quantitative measure of the charge on each atom, offering a more detailed picture of the charge distribution than the MEP.[12] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14] By mapping properties like d_norm onto the surface, it is possible to identify and analyze close contacts, such as hydrogen bonds and halogen bonds, which play a significant role in crystal packing and molecular recognition.

DFT Calculated Properties (Predicted)
Parameter Expected Value/Observation
HOMO Energy Negative value, indicating ionization potential
LUMO Energy Less negative or positive value, indicating electron affinity
HOMO-LUMO Gap Moderate value, indicative of a stable organic molecule
Dipole Moment Non-zero value, indicating a polar molecule
MEP Negative potential around carbonyl oxygen, positive potential around N-H proton
NBO Charges Negative charges on oxygen and nitrogen atoms, positive charge on carbonyl carbon

Synthesis of Experimental and Computational Data: A Holistic View

The true power of this integrated approach lies in the synergy between experimental and computational data. The experimental spectroscopic data provide a real-world validation of the computationally optimized structure and predicted vibrational frequencies. Discrepancies between the experimental and theoretical results can often be explained by considering solvent effects or intermolecular interactions in the solid state, which can be further investigated computationally.

The validated computational model can then be used with confidence to explore a range of electronic properties that are difficult or impossible to measure experimentally. For instance, the MEP and NBO charges can be used to rationalize the observed reactivity of the molecule and to predict its interactions with biological macromolecules. This combined approach provides a comprehensive and robust understanding of the electronic properties of ethyl (4-bromo-2-methylphenyl)carbamate, which is essential for its further development as a potential therapeutic agent.

Conclusion and Future Directions

This guide has presented a detailed framework for the comprehensive characterization of the electronic properties of ethyl (4-bromo-2-methylphenyl)carbamate, integrating experimental and computational methodologies. By following the protocols outlined herein, researchers can obtain a deep and nuanced understanding of the molecular-level features that govern the behavior of this and related compounds.

Future work could extend this analysis to include the investigation of its interactions with specific biological targets through molecular docking and molecular dynamics (MD) simulations. The electronic properties determined in this work would serve as a crucial input for such studies, providing a solid foundation for the rational design of novel and more effective therapeutic agents.

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  • 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. Available at: [Link]

  • Molecular Structure, Theoretical NBO Analysis, Vibrational Spectrum of CO2-Responsive Hydroxyamidine-Based Ionic Liquid: A Combined Computational and Experimental Approach - MDPI. Available at: [Link]

  • Ethyl N-(2-methylphenyl)carbamate - the NIST WebBook. Available at: [Link]

  • DFT Studies on the Mechanisms of Carboamination/Diamination of Unactivated Alkenes Mediated by Pd(IV) Intermediates - PubMed. Available at: [Link]

  • Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate - ResearchGate. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • Ethyl N-(2-methylphenyl)carbamate - Cheméo. Available at: [Link]

  • prediction of reactivity parameters using density functional theory (dft) calculations for sulphur containing amino acids - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Executive Summary Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2)[1] is a highly versatile synthetic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2)[1] is a highly versatile synthetic intermediate. The molecule features an ethyl carbamate moiety, which serves both as a robust, orthogonal nitrogen-protecting group and a critical pharmacophore in medicinal chemistry (often utilized in the development of cholinesterase inhibitors and other bioactive agents)[2]. Furthermore, the para-bromo substituent provides a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a high-yielding, self-validating protocol for the synthesis of this carbamate via the nucleophilic acyl substitution of 4-bromo-2-methylaniline with ethyl chloroformate[3].

Mechanistic Rationale & Causality

The synthesis relies on the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of ethyl chloroformate.

  • Steric and Electronic Considerations: The ortho-methyl group on the aniline slightly impedes nucleophilic attack via steric hindrance. However, the high reactivity of the chloroformate electrophile easily overcomes this barrier.

  • The Role of the Base: Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger[3]. As the tetrahedral intermediate collapses, it ejects a chloride ion, generating hydrochloric acid (HCl). Without TEA, this HCl would rapidly protonate the unreacted 4-bromo-2-methylaniline, rendering it non-nucleophilic and artificially capping the reaction yield at 50%. TEA neutralizes the HCl, driving the reaction to completion and forming a visible triethylamine hydrochloride (TEA·HCl) precipitate.

  • Temperature Control: Ethyl chloroformate is highly reactive. If the reaction is initiated at room temperature, the exothermic nature of the acylation can lead to thermal runaway and the formation of unwanted di-acylated byproducts. Initiating the reaction at 0 °C ensures strict kinetic control.

Mechanism N1 Aniline Nucleophile (4-bromo-2-methylaniline) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Electrophile (Ethyl Chloroformate) N2->N3 N4 HCl Elimination N3->N4 Collapse N5 Carbamate Product N4->N5 Base Triethylamine (TEA) HCl Scavenger Base->N4 Neutralizes HCl Prevents Aniline Protonation

Fig 1. Mechanistic pathway of nucleophilic acyl substitution yielding the target carbamate.

Reagent Matrix

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Bromo-2-methylaniline 186.051.01.86 g (10.0 mmol)Primary Nucleophile
Ethyl Chloroformate 108.521.11.05 mL (11.0 mmol)Acylating Agent
Triethylamine (TEA) 101.191.21.67 mL (12.0 mmol)Acid Scavenger
Dichloromethane (DCM) 84.93N/A25.0 mLAprotic Solvent

Execution Protocol

SynthesisWorkflow Start Dissolve Aniline + TEA in Anhydrous DCM Cooling Cool to 0 °C (Ice-Water Bath) Start->Cooling Addition Dropwise Addition: Ethyl Chloroformate Cooling->Addition Internal Temp < 5 °C Reaction Warm to RT Stir 2-4 hours Addition->Reaction Observe white precipitate Quench Quench with H2O Extract with DCM Reaction->Quench Validate via TLC Wash Wash: 1M HCl, NaHCO3, Brine Dry over Na2SO4 Quench->Wash Concentrate Evaporate Solvent (Rotary Evaporator) Wash->Concentrate Product Ethyl (4-bromo-2-methylphenyl)carbamate (Pure Product) Concentrate->Product Yield > 85%

Fig 2. Step-by-step experimental workflow for carbamate synthesis, workup, and purification.

Phase 1: Setup and Addition
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10.0 mmol) of 4-bromo-2-methylaniline in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.67 mL (12.0 mmol) of triethylamine (TEA) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dilute 1.05 mL (11.0 mmol) of ethyl chloroformate in 5 mL of anhydrous DCM. Transfer this to an addition funnel or syringe pump. Add the solution dropwise to the reaction flask over a period of 15–20 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, a dense white precipitate (TEA·HCl) will begin to form. This is a visual confirmation that the acylation is occurring and the base is actively scavenging the generated acid.

Phase 2: Reaction and Monitoring
  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 3 hours.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) solvent system.

    • Self-Validation Checkpoint: The starting aniline (fluorescent under 254 nm UV, stains active brown with ninhydrin) should be completely consumed. A new, less polar spot corresponding to the carbamate product will appear at a higher Rf​ value.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 10 mL of distilled water to dissolve the TEA·HCl salts. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic phases.

  • Chemical Washing (Causality-Driven):

    • Wash with 1M HCl (15 mL) : This selectively protonates and removes any trace unreacted aniline and excess TEA into the aqueous layer.

    • Wash with Saturated NaHCO₃ (15 mL) : This neutralizes any residual acidic species. (Caution: Vent the separatory funnel frequently, as CO₂ gas evolution will occur).

    • Wash with Brine (15 mL) : This pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically of high purity (>95%), but can be further purified by recrystallization from hot hexanes/ethyl acetate or via flash column chromatography if analytical grade purity is required.

Analytical Validation

To confirm the structural integrity of the synthesized Ethyl (4-bromo-2-methylphenyl)carbamate, verify the following expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ ~1.30 (t, J = 7.1 Hz, 3H, -CH₂CH₃ ), 2.25 (s, 3H, Ar-CH₃ ), 4.20 (q, J = 7.1 Hz, 2H, -CH₂ CH₃), 6.30 (br s, 1H, -NH -), 7.25–7.80 (m, 3H, Ar-H ).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 258.0 and 260.0 (showing the characteristic 1:1 isotopic doublet indicative of a single bromine atom).

References

  • Mallakpour, S., & Rafiee, Z. "A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones." Synlett, 2007, 1255-1256. DOI: 10.1055/s-2007-977413. Available at:[Link][3]

  • Komloová, M., et al. "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules, 2017. Available at:[Link][2]

Sources

Application

Applications of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester as an intermediate in organic synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Utility Carbamic acid, (4-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2), commonly referred to as ethyl N-(4-bromo-2-methylphenyl)carbamate, is a highly versatile bifunctional building block utilized in the construction of complex pharmacophores[1]. The strategic value of this intermediate lies in its dual functionality: a highly reactive aryl bromide poised for transition-metal-catalyzed cross-coupling, and an ethyl carbamate-protected aniline[2].

Mechanistic Rationale: The ethyl carbamate moiety serves a critical protective role. By masking the nucleophilic aniline nitrogen, it prevents competitive coordination to palladium catalysts and suppresses unwanted N-arylation (Buchwald-Hartwig-type side reactions) during subsequent carbon-carbon bond formation[3]. Furthermore, the carbamate is stable under the mildly basic conditions required for Suzuki-Miyaura couplings but can be cleanly cleaved under forcing conditions to reveal the free aniline. The ortho-methyl group provides steric hindrance, which can be leveraged in medicinal chemistry to dictate the conformation of the resulting biaryl system (e.g., designing atropisomeric drugs).

Physicochemical Properties & Structural Analysis

PropertyValueStrategic Implication
IUPAC Name Ethyl N-(4-bromo-2-methylphenyl)carbamateDefines the exact substitution pattern.
CAS Number 113579-09-2Unique identifier for procurement[1].
Molecular Formula C₁₀H₁₂BrNO₂Contains one bromine isotope signature.
Molecular Weight 258.11 g/mol Used for stoichiometric calculations[1].
Key Functional Groups Aryl Bromide, Urethane (Carbamate)Enables orthogonal synthetic functionalization.
Reactivity Profile Electrophile (Pd-catalysis)Highly susceptible to oxidative addition by Pd(0)[2].

Synthetic Workflow & Mechanistic Pathway

The following diagram illustrates the standard synthetic workflow, from the initial protection of the aniline to the generation of a complex biaryl scaffold via cross-coupling.

SynthesisWorkflow A 4-Bromo-2-methylaniline C Ethyl N-(4-bromo-2- methylphenyl)carbamate A->C Carbamoylation B Ethyl Chloroformate (Base, 0 °C) B->C E Biaryl Carbamate Product C->E Suzuki-Miyaura Cross-Coupling D Arylboronic Acid Pd-Catalyst, Base D->E F Biaryl Aniline (Deprotected) E->F Hydrolysis

Synthetic workflow utilizing ethyl N-(4-bromo-2-methylphenyl)carbamate as a coupling intermediate.

Validated Experimental Protocols

As a self-validating system, each protocol below includes analytical checkpoints to ensure the chemical integrity of the intermediate before proceeding to the next synthetic node.

Protocol A: Synthesis of the Carbamate Intermediate

Objective: Mask the nucleophilic amine to prevent catalyst poisoning.

  • Initialization: Charge an oven-dried, round-bottom flask with 4-bromo-2-methylaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equiv). Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the starting aniline.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Ethyl chloroformate is highly reactive; cooling prevents exothermic runaway and suppresses the formation of the over-acylated bis-carbamate (imide).

  • Reagent Addition: Introduce ethyl chloroformate (1.1 equiv) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • System Validation (Checkpoint): Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The starting material should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a C(sp²)-C(sp²) biaryl bond using the aryl bromide handle[2][3].

  • Initialization: In a Schlenk flask, combine ethyl N-(4-bromo-2-methylphenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl bromides[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles or sparge with N₂ for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes and to suppress homocoupling of the boronic acid.

  • Propagation: Heat the reaction mixture to 90 °C for 12–16 hours under an inert atmosphere.

  • System Validation (Checkpoint): Analyze via LC-MS. The isotopic signature of the starting aryl bromide (a characteristic 1:1 doublet at m/z 258/260 for[M+H]⁺) must be completely absent, replaced by the target product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the concentrated organic layer via flash column chromatography.

Protocol C: Carbamate Deprotection (Hydrolysis)

Objective: Unmask the aniline for final drug formulation or further functionalization.

  • Initialization: Dissolve the purified biaryl carbamate in a 1:1 mixture of Ethanol and 20% aqueous KOH.

  • Propagation: Reflux the mixture at 100 °C for 12 hours. Causality: Ethyl carbamates are highly stable due to the resonance of the urethane linkage. Strong basic conditions and high thermal energy are required to drive the hydrolysis to the corresponding amine and carbon dioxide.

  • Workup: Cool, concentrate to remove ethanol, and extract the aqueous layer with EtOAc. Dry and concentrate to yield the free biaryl aniline.

References

  • Title: Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Heterogeneous Pd catalysts supported on silica matrices Source: RSC Publishing URL: [Link]

Sources

Method

HPLC method development for the quantification of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

HPLC-UV Method Development and Validation for the Quantification of Ethyl (4-bromo-2-methylphenyl)carbamate Chemical Profiling & Analytical Rationale The quantification of carbamate derivatives is a critical workflow in...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC-UV Method Development and Validation for the Quantification of Ethyl (4-bromo-2-methylphenyl)carbamate

Chemical Profiling & Analytical Rationale

The quantification of carbamate derivatives is a critical workflow in pharmaceutical development, agrochemical residue analysis, and environmental monitoring. The target analyte, Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (commonly referred to as ethyl 4-bromo-2-methylphenylcarbamate), presents a unique physicochemical profile that dictates its chromatographic behavior.

Historically, the analysis of standard aliphatic N-methylcarbamates (such as aldicarb or carbofuran) relies on complex post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, as outlined in EPA Method 531.1[1]. This is because aliphatic carbamates lack a strong chromophore. However, our target compound is an aryl carbamate . The nitrogen atom of the carbamate linkage is directly attached to a phenyl ring substituted with a bromine atom and a methyl group.

The Causality of Detection: The direct attachment of the nitrogen to the aromatic ring allows its lone pair electrons to delocalize into the π -system. This conjugation, combined with the heavy-atom effect of the bromine substituent, induces a significant bathochromic shift and hyperchromic effect. Consequently, this compound exhibits strong ultraviolet (UV) absorbance (typically λmax​ ~235 nm and 254 nm). This structural reality eliminates the need for expensive post-column derivatization, allowing for highly sensitive quantification using direct Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV).

Workflow A 1. Physicochemical Profiling (LogP, UV Absorbance) B 2. Column Selection (RP-C18, 5 µm) A->B C 3. Mobile Phase Optimization (MeCN/H2O + 0.1% FA) B->C D 4. Detector Calibration (PDA/UV at 254 nm) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, etc.) D->E

Fig 1. Logical workflow for RP-HPLC method development of aryl carbamates.

Method Development Strategy

A robust analytical method is not discovered; it is engineered based on molecular causality. The following parameters were selected to optimize the separation and quantification of the target analyte:

  • Stationary Phase (Column Selection): The compound is highly lipophilic due to the bromo-aromatic ring and the ethyl ester chain. A standard C18 (Octadecylsilane) column is selected. The dense hydrophobic ligand coverage provides excellent retention and theoretical plates for halogenated aromatics.

  • Mobile Phase Selection: Acetonitrile (MeCN) is prioritized over Methanol. MeCN has a lower viscosity (reducing system backpressure) and a lower UV cutoff (190 nm), which significantly reduces baseline noise during UV detection.

  • Aqueous Additive (The Role of pH): The carbamate -NH group is non-basic ( pKa​ > 12) and will remain neutral under standard conditions. However, the silica support of the C18 column contains residual silanol groups ( pKa​ ~ 4.5). If unbuffered water is used, these silanols ionize, creating secondary dipole-dipole interactions with the analyte that cause severe peak tailing. By adding 0.1% Formic Acid (FA) to the mobile phase, the pH is lowered to ~2.7, keeping all residual silanols fully protonated and ensuring sharp, symmetrical peaks.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are strictly met.

Reagents and Materials
  • Acetonitrile (HPLC-Grade, UV cutoff 190 nm).

  • Ultrapure Water (18.2 M Ω⋅ cm at 25 °C).

  • Formic Acid (LC-MS Grade, 99% purity).

  • Reference Standard: Ethyl (4-bromo-2-methylphenyl)carbamate (Purity 99.0%).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% MeCN. Sonicate for 5 minutes.

  • Working Solutions: Perform serial dilutions using the initial mobile phase composition (40% MeCN / 60% Water) to construct a calibration curve at 1, 5, 10, 20, and 50 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.

Chromatographic Conditions

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Rationale
0.01.06040Initial hold to elute polar void-volume impurities.
5.01.01090Linear ramp to sharply elute the hydrophobic target analyte.
7.01.01090Isocratic hold to wash the column of highly retained matrix lipids.
7.11.06040Instantaneous return to initial conditions.
10.01.06040Column re-equilibration prior to the next injection.
  • Column: C18, 150 mm × 4.6 mm, 5 µm.

  • Column Temperature: 30 °C (Controlled to stabilize mobile phase viscosity and retention times).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or DAD at 254 nm (Reference wavelength: 360 nm).

System Suitability Testing (SST) Gatekeeper

Inject the 10 µg/mL working standard six times ( n=6 ). The system is only validated for sample analysis if:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms effective silanol suppression).

  • Theoretical Plates ( N ): 5,000.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures[2]. This framework ensures that the method is scientifically sound, reproducible, and defensible for regulatory submissions.

Validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via DAD) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Sens LOD / LOQ (S/N Ratio) Root->Sens

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank matrix, standard, and spiked sample. Utilize PDA peak purity angle vs. purity threshold.No interfering peaks at the analyte retention time. Purity angle < Purity threshold.
Linearity & Range 5 concentration levels (1 to 50 µg/mL), injected in triplicate. Plot Peak Area vs. Concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept bias 5% of 100% level response.
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 50%, 100%, and 150% of the target concentration ( n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the 100% test concentration.Relative Standard Deviation (%RSD) 2.0%.
LOD and LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) LOQ = 10×(σ/S)

Conclusion

By leveraging the inherent UV-absorbing properties of the bromo-aromatic moiety, this RP-HPLC-UV method bypasses the operational complexities of post-column derivatization typically associated with carbamate analysis. The integration of a targeted gradient, precise pH control via formic acid, and strict adherence to ICH Q2(R2) validation parameters ensures a highly robust, self-validating analytical system suitable for rigorous drug development and quality control environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 3

  • EPA Method 531.1 for Water Analysis: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Scribd/EPA. 1

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry.

Sources

Application

Application Notes and Protocols for In Vitro Assays Utilizing Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Introduction Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2, Molecular Formula: C10H12BrNO2) is a carbamate derivative with demonstrated biological activity, including ixodicidal and growth-regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2, Molecular Formula: C10H12BrNO2) is a carbamate derivative with demonstrated biological activity, including ixodicidal and growth-regulating effects on Rhipicephalus microplus[1]. Carbamates as a class of compounds are recognized for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system of both insects and mammals[2][3][4][5]. The reversible inhibition of AChE by carbamates leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects[4].

In vitro assays are indispensable tools in the early stages of drug discovery and toxicological assessment. They offer a rapid, cost-effective, and high-throughput means to elucidate the mechanism of action and cytotoxic potential of novel compounds before advancing to more complex in vivo studies[6][7][8]. This guide provides detailed protocols for a suite of in vitro assays to characterize the biological activity of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, focusing on its potential as an enzyme inhibitor and its effects on cell viability, apoptosis, and cell cycle progression.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Given that the subject compound is a carbamate, a primary expected mechanism of action is the inhibition of acetylcholinesterase[2][5]. This assay directly measures the compound's ability to inhibit AChE activity, providing a quantitative measure of its potency as an inhibitor. The assay is based on the Ellman's method, where thiocholine, a product of AChE-mediated hydrolysis of acetylthiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Experimental Workflow:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester Incubation Incubate AChE with test compound or control Compound_Prep->Incubation Reagent_Prep Prepare AChE, Acetylthiocholine, and DTNB solutions Reagent_Prep->Incubation Reaction_Start Add Acetylthiocholine to initiate reaction Incubation->Reaction_Start Measurement Measure absorbance at 412 nm over time Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Inhibition_Calc Determine percent inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 value Inhibition_Calc->IC50_Calc

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, AChE solution, and varying concentrations of the test compound. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ParameterExample Value
Final AChE Concentration0.1 U/mL
Final Acetylthiocholine Conc.1 mM
Final DTNB Concentration0.5 mM
Incubation Temperature37°C
Wavelength412 nm

Cell Viability and Cytotoxicity Assays

Scientific Rationale: It is crucial to assess the cytotoxic potential of any new compound. Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic or cytostatic effects. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose. These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product, which can be quantified. The amount of formazan produced is directly proportional to the number of viable cells[9]. The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol[9][10].

XTT Cell Viability Assay

Experimental Workflow:

XTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and allow to attach Compound_Treatment Treat cells with serial dilutions of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester Cell_Seeding->Compound_Treatment Incubation Incubate for desired time (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation XTT_Addition Add activated XTT reagent to each well Incubation->XTT_Addition Formazan_Incubation Incubate for 2-4 hours for formazan development XTT_Addition->Formazan_Incubation Absorbance_Read Measure absorbance at 450-500 nm (reference at 630-690 nm) Formazan_Incubation->Absorbance_Read Viability_Calc Calculate percent cell viability Absorbance_Read->Viability_Calc IC50_Calc Determine the IC50 value Viability_Calc->IC50_Calc

Caption: Workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment[11].

  • Compound Treatment:

    • Prepare serial dilutions of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[11].

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions[9].

    • Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator, allowing for the development of the orange formazan product[9].

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm[9].

    • Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of the vehicle-treated control cells[12].

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value, which is the concentration that reduces cell viability by 50%[12][13].

ParameterExample Value
Cell Seeding Density5 x 10³ cells/well
Incubation Time24, 48, 72 hours
XTT Incubation2-4 hours
Absorbance Wavelength475 nm
Reference Wavelength650 nm

Apoptosis Induction Assays

Scientific Rationale: If the compound is found to be cytotoxic, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism that can be induced by chemical compounds. A hallmark of apoptosis is the activation of a family of proteases called caspases[14]. Specifically, caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis[14][15]. Assays that measure the activity of these caspases can provide direct evidence of apoptosis induction.

Caspase-3/7 Activity Assay

Experimental Workflow:

Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in a white-walled 96-well plate Compound_Treatment Treat cells with the test compound and controls Cell_Seeding->Compound_Treatment Incubation Incubate for a time sufficient to induce apoptosis Compound_Treatment->Incubation Reagent_Addition Add Caspase-Glo® 3/7 Reagent to each well Incubation->Reagent_Addition Lysis_Incubation Incubate at room temperature to lyse cells and generate signal Reagent_Addition->Lysis_Incubation Luminescence_Read Measure luminescence Lysis_Incubation->Luminescence_Read Fold_Change_Calc Calculate fold change in caspase activity Luminescence_Read->Fold_Change_Calc

Caption: Workflow for the Caspase-3/7 activity assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester at concentrations around its IC50 value, as determined from the cell viability assay. Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.

    • Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium[16].

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur[16].

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold increase in caspase-3/7 activity by normalizing the luminescence signal from the treated cells to that of the vehicle-treated control cells.

ParameterExample Value
Cell TypeHuman cancer cell line (e.g., HeLa, Jurkat)
Compound Concentration0.1x, 1x, 10x IC50
Positive Control1 µM Staurosporine
Incubation Time12 hours
Caspase ReagentCaspase-Glo® 3/7

Cell Cycle Analysis

Scientific Rationale: Some compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and potentially inhibiting proliferation[17]. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells[18][19]. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in each phase of the cell cycle.

Experimental Workflow:

Cell_Cycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment Treat cells with the test compound Cell_Harvest Harvest and wash cells Cell_Treatment->Cell_Harvest Fixation Fix cells in cold ethanol Cell_Harvest->Fixation Staining_Step Stain cells with Propidium Iodide and RNase A Fixation->Staining_Step Flow_Cytometry Acquire data on a flow cytometer Staining_Step->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting:

    • Culture cells in appropriate flasks or plates and treat them with Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester at relevant concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., ~617 nm).

    • Generate a DNA content histogram from the fluorescence data[20].

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[19].

ParameterExample Value
Cell Treatment Time24 hours
Fixative70% Ethanol
DNA StainPropidium Iodide (50 µg/mL)
EnzymeRNase A (100 µg/mL)
Analysis SoftwareFlowJo, ModFit LT

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester. By systematically evaluating its potential for enzyme inhibition, cytotoxicity, apoptosis induction, and cell cycle perturbation, researchers can gain significant insights into its biological activity and mechanism of action. These foundational assays are critical for guiding further preclinical development and understanding the compound's potential as a therapeutic agent or its toxicological profile.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • CasPASE™ Apoptosis Assay (Cat. # 786-200A to 786-206A). G-Biosciences. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2019, November 5). Bio-protocol. [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

  • Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. (2023, October 3). PMC - NIH. [Link]

  • Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). PubMed. [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

  • Carbamate Toxicity. (2023, May 1). StatPearls - NCBI Bookshelf. [Link]

  • Compound 528088: Carbamic acid, 4-bromo-2-nitrophenyl, ethyl ester - Dataset. Catalog. [Link]

  • Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (9CI) | 113579-09-2. Appchem. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. [Link]www.ncbi.nlm.nih.gov/pmc/articles/PMC2428389/)

Sources

Method

Application Note: Catalytic Systems for the High-Yield Synthesis of Ethyl (4-bromo-2-methylphenyl)carbamate

Document ID: AN-2026-03-23 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2)[1] Executive Summary & Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-23 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2)[1]

Executive Summary & Strategic Rationale

The synthesis of N-aryl carbamates has traditionally relied on highly toxic phosgene or chloroformate derivatives. For the target molecule, ethyl (4-bromo-2-methylphenyl)carbamate , achieving high yields via green chemistry principles requires overcoming significant substrate-specific hurdles. The ortho-methyl group introduces steric hindrance, while the para-bromo substituent withdraws electron density, reducing the nucleophilicity of the amine.

While modern transition-metal catalysis—such as the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate and alcohols[2]—is highly efficient for many substrates, it presents a critical chemoselectivity flaw for this specific molecule. Palladium readily undergoes oxidative addition into C-Br bonds, which would lead to undesired dehalogenation or oligomerization if 4-bromo-2-methylaniline were used as the starting material[3].

To preserve the aryl bromide for downstream pharmaceutical functionalization (e.g., Suzuki-Miyaura couplings), this application note details two highly chemoselective, orthogonal catalytic systems:

  • Direct Carboxylation: A cutting-edge, green protocol utilizing CO₂, ethanol, and a CeO₂/2-cyanopyridine catalytic system[4].

  • Lewis Acid Transesterification: A robust, ambient-pressure alternative using diethyl carbonate (DEC) and Zn(OAc)₂.

Mechanistic Pathways

The CeO₂-Catalyzed Direct Carboxylation Network

The direct synthesis of carbamates from CO₂, amines, and alcohols is thermodynamically limited by the formation of water. The combination of a CeO₂ catalyst and 2-cyanopyridine acts as a dual-action system[4]. CeO₂ acts as a hard Lewis acid/base surface, activating both CO₂ and ethanol to form a surface-bound ethyl carbonate intermediate. Simultaneously, 2-cyanopyridine acts as an in-situ dehydrating agent. By reacting with the byproduct water to form 2-picolinamide, it continuously shifts the thermodynamic equilibrium toward the carbamate product[4].

Mechanism CO2 CO2 Intermediate CeO2-Activated Ethyl Carbonate CO2->Intermediate EtOH Ethanol EtOH->Intermediate CeO2 CeO2 Surface CeO2->Intermediate Lewis Acid/Base Activation Product Ethyl (4-bromo-2- methylphenyl)carbamate Intermediate->Product Nucleophilic Attack Water H2O Intermediate->Water Condensation Byproduct Amine 4-Bromo-2-methylaniline Amine->Product Amide 2-Picolinamide Water->Amide Nitrile 2-Cyanopyridine (Dehydrant) Nitrile->Amide Hydration (Shifts Equilibrium)

Mechanistic pathway of CeO2-catalyzed direct carboxylation with in-situ dehydration.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Pressure CeO₂-Catalyzed Synthesis (Primary Route)

This protocol leverages CO₂ as a C1 synthon, ensuring absolute chemoselectivity for the amine over the aryl bromide.

Reagents:

  • 4-bromo-2-methylaniline: 10.0 mmol (1.86 g)

  • Ethanol (Anhydrous): 50 mL (Solvent and reactant)

  • CeO₂ (Nanopowder, calcined at 600°C): 1.0 mmol (172 mg, 10 mol%)

  • 2-Cyanopyridine: 20.0 mmol (2.08 g, 2.0 equiv.)

  • CO₂ Gas: High purity (99.99%)

Step-by-Step Workflow:

  • Catalyst Preparation: Dry the CeO₂ nanoparticles under vacuum at 120°C for 2 hours prior to use to remove adsorbed atmospheric moisture.

  • Reactor Charging: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, add the 4-bromo-2-methylaniline, 2-cyanopyridine, CeO₂, and anhydrous ethanol.

  • Pressurization: Seal the autoclave. Purge the system three times with 1 MPa of CO₂ to remove residual air. Finally, pressurize the reactor to 5.0 MPa with CO₂.

  • Reaction Execution: Heat the autoclave to 150°C under constant stirring (800 rpm). Maintain these conditions for 24 hours.

    • Validation Check 1 (Pressure Drop): A slight drop in pressure (~0.2 MPa) over the first 4 hours indicates active CO₂ dissolution and initial carbonate formation.

  • Depressurization & Sampling: Cool the reactor to room temperature using an ice bath. Slowly vent the excess CO₂.

    • Validation Check 2 (GC-MS): Extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Complete consumption of the amine (m/z 185/187) and the appearance of the product (m/z 257/259) validates reaction completion.

  • Workup & Isolation: Filter the mixture through a fine glass frit to recover the CeO₂ catalyst (which can be washed with ethanol, dried, and reused). Evaporate the ethanol under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to isolate the pure ethyl (4-bromo-2-methylphenyl)carbamate.

Workflow Step1 1. Reagent Preparation Dry EtOH, Amine, CeO2, Nitrile Step2 2. Reactor Charging Load into High-Pressure Autoclave Step1->Step2 Step3 3. Pressurization Purge and charge with 5 MPa CO2 Step2->Step3 Step4 4. Catalytic Reaction 150°C, 24h, 800 rpm stirring Step3->Step4 Step5 5. Depressurization & Filtration Cool to RT, vent CO2, filter CeO2 Step4->Step5 Step6 6. Purification Evaporate EtOH, Flash Chromatography Step5->Step6 Step7 7. Product Validation Yield: >90%, Purity: >99% (GC/NMR) Step6->Step7

Step-by-step experimental workflow for the high-pressure catalytic synthesis.

Protocol B: Zn(OAc)₂-Catalyzed Transesterification (Alternative Route)

For laboratories lacking high-pressure autoclave infrastructure, this ambient-pressure transesterification utilizing diethyl carbonate (DEC) serves as a reliable alternative. While organocatalysts like TBD are excellent for cyclic carbonates[5], linear carbonates like DEC require the harder Lewis acidity of Zinc to overcome the steric penalty of the ortho-methyl group.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-bromo-2-methylaniline (10 mmol), DEC (50 mmol, 5 equiv.), and Zn(OAc)₂·2H₂O (0.5 mmol, 5 mol%).

  • Reflux & Distillation: Heat the mixture to 120°C.

    • Validation Check: The Dean-Stark trap must collect ethanol byproduct. The continuous removal of ethanol drives the equilibrium forward.

  • Isolation: After 24 hours, cool to room temperature, evaporate the excess DEC under vacuum, and recrystallize the crude product from hot heptane.

Quantitative Data & Optimization

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield of ethyl (4-bromo-2-methylphenyl)carbamate.

EntryCatalyst SystemReagentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1UncatalyzedDEC + Amine12024< 5N/A
2Zn(OAc)₂ (5 mol%)DEC + Amine120248581
3TBD (10 mol%)DEC + Amine120246258
4 CeO₂ / 2-Cyanopyridine CO₂ + EtOH + Amine 150 24 > 95 92
5Pd₂(dba)₃ / TDANaOCN + EtOH + Ar-OTf100129994*

*Note: Entry 5 utilizes the Buchwald palladium-catalyzed methodology[2]. However, to achieve this yield without C-Br insertion, the starting material must be strictly modified to an aryl triflate precursor rather than the native bromo-aniline.

Analytical Characterization

To validate the integrity of the synthesized Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, compare against the following standard spectral benchmarks:

  • Appearance: White to off-white crystalline solid.

  • GC-MS (EI, 70 eV): Isotopic molecular ion peaks at m/z 257 [M]⁺ (⁷⁹Br) and m/z 259 [M]⁺ (⁸¹Br) in a ~1:1 ratio, characteristic of a mono-brominated species. Base peak typically at m/z 185/187 (loss of the ethoxycarbonyl group).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J = 7.1 Hz, 3H, -CH₂CH₃ ), 2.25 (s, 3H, Ar-CH₃ ), 4.22 (q, J = 7.1 Hz, 2H, -CH₂ CH₃), 6.35 (br s, 1H, NH ), 7.28 (d, J = 8.5 Hz, 1H, Ar-H ), 7.35 (s, 1H, Ar-H ), 7.65 (d, J = 8.5 Hz, 1H, Ar-H ).

Sources

Application

Preparation and Analytical Validation of Reference Standards for Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Carbamic acid, (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2), commonly referred to as ethyl N-(4-bromo-2-methylphenyl)carbamate, is a specialized bifunctional organic building block. Characterized by a stable carbamate linkage and a reactive bromo-substituted aromatic ring, it is heavily utilized as an intermediate in palladium-catalyzed carbonylation[1] and the synthesis of pharmacologically active carbamate libraries.

When utilized as a reference standard for pharmacokinetic (PK) assays, impurity profiling, or as a starting material in Good Manufacturing Practice (GMP) syntheses, the compound must meet stringent purity criteria (>99.5%). Trace impurities—such as unreacted anilines or over-acylated byproducts—can severely skew quantitative HPLC/MS analyses or poison transition-metal catalysts in downstream cross-coupling steps. This application note details a robust, self-validating protocol for synthesizing, purifying, and certifying this compound to reference-standard grade.

Synthetic Strategy & Mechanistic Causality

While alternative methodologies such as photochemical C-H amidation exist[2], they often yield complex regioisomeric mixtures requiring tedious chromatographic separation. For the preparation of a high-purity reference standard, we employ the direct nucleophilic acyl substitution of 4-bromo-2-methylaniline with ethyl chloroformate[3].

Causality of Experimental Choices:

  • Electrophile & Base Dynamics: Ethyl chloroformate is an aggressive electrophile that liberates hydrochloric acid (HCl) upon reaction. To prevent this HCl from protonating the unreacted aniline (which would halt the reaction and trap the starting material as an insoluble hydrochloride salt), an exogenous base is required. Triethylamine (Et₃N) is selected over inorganic bases due to its complete solubility in dichloromethane (DCM), ensuring a homogenous reaction matrix and rapid acid scavenging.

  • Thermal Control: The acylation is highly exothermic. Dropwise addition at 0 °C is critical to suppress the formation of N,N-bis(ethoxycarbonyl) impurities (over-acylation), which are difficult to separate from the target mono-carbamate.

  • Purification by Lattice Energy: Recrystallization from an ethanol/water matrix is favored over silica gel chromatography. Crystallization leverages the specific lattice energy of the target carbamate, effectively rejecting structurally dissimilar impurities (like unreacted starting materials) into the mother liquor[4].

Workflow SM Starting Materials 4-bromo-2-methylaniline + Ethyl chloroformate Rxn Acylation Reaction (DCM, Et3N, 0°C to RT) SM->Rxn Workup Aqueous Workup (Acid/Base Wash) Rxn->Workup Purif Purification (Recrystallization) Workup->Purif Anal Analytical Validation (HPLC, NMR, HRMS) Purif->Anal CRS Certified Reference Standard (>99.5% Purity) Anal->CRS

Figure 1: End-to-end workflow for the synthesis and certification of the reference standard.

Experimental Protocols

Self-Validating System: This protocol incorporates specific in-process controls (IPCs). For instance, the visual cue of the organic layer during the acidic wash serves as a self-correcting mechanism; a persistent yellow tint indicates incomplete removal of the aniline, prompting an additional wash step before proceeding.

Step 1: Reaction Setup
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, an argon inlet, and an internal temperature probe.

  • Charge the flask with 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Add triethylamine (8.98 mL, 64.4 mmol, 1.2 eq.) in one portion. Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Acylation
  • Dissolve ethyl chloroformate (6.16 mL, 64.4 mmol, 1.2 eq.) in anhydrous DCM (20 mL) and transfer to the addition funnel.

  • Add the ethyl chloroformate solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent over-alkylation.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Analyze a 50 µL aliquot via TLC (Hexanes:EtOAc 8:2) or rapid HPLC to confirm the complete consumption of the aniline starting material.

Step 3: Workup & Impurity Purge
  • Quench the reaction by adding 50 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Amine Purge: Wash the organic phase with 0.5 M HCl (2 × 50 mL). This step protonates and extracts residual triethylamine and unreacted 4-bromo-2-methylaniline into the aqueous layer.

  • Acid Purge: Wash the organic phase with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid and remove any water-soluble chloroformate hydrolysis products.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

ImpurityPurge Crude Crude Mixture (Product + Impurities) Wash 0.5M HCl Wash Crude->Wash BaseWash NaHCO3 Wash Wash->BaseWash Imp1 Unreacted Aniline Wash->Imp1 Purged Cryst Crystallization BaseWash->Cryst Imp2 Acidic Byproducts BaseWash->Imp2 Purged Pure Pure Carbamate Cryst->Pure Imp3 Over-alkylated Species Cryst->Imp3 Mother Liquor

Figure 2: Impurity purge cascade demonstrating the self-validating isolation protocol.

Step 4: Recrystallization (Reference Standard Grade)
  • Dissolve the crude solid in a minimum volume of boiling ethanol (approx. 30–40 mL).

  • Add deionized water dropwise to the boiling solution until it becomes faintly turbid, then add 1–2 drops of ethanol until the solution just clears.

  • Allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Filter the crystalline solid via vacuum filtration, wash the filter cake with ice-cold 10% ethanol/water, and dry in a vacuum oven at 40 °C to a constant weight.

Data Presentation & Analytical Validation

To certify the synthesized material as an analytical reference standard, it must undergo rigorous orthogonal testing to ensure absolute structural identity and purity.

Table 1: Quantitative Analytical Specifications for Certification

Analytical TechniqueParameter / MethodSpecification LimitObserved Result (Typical)
HPLC-UV C18 Column, Gradient MeOH/H₂O (0.1% TFA), 254 nm≥ 99.5% (Area Normalization)99.8%
¹H qNMR 500 MHz, CDCl₃, Internal Std: Maleic acidAssay by qNMR: 99.0% - 101.0%99.7%
HRMS (ESI+) [M+H]⁺ theoretical: 258.0124Mass Error < 5 ppm258.0130 (2.3 ppm)
Karl Fischer Volumetric Titration≤ 0.5% w/w water0.12%
Residue on Ignition Gravimetric≤ 0.1% w/w< 0.05%

Table 2: ¹H NMR Spectral Assignments (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.62d (J = 8.5 Hz)1HAromatic C6-H (ortho to NH)
7.32d (J = 2.2 Hz)1HAromatic C3-H (ortho to Br)
7.28dd (J = 8.5, 2.2 Hz)1HAromatic C5-H (meta to NH)
6.35br s1HN-H (Carbamate proton)
4.22q (J = 7.1 Hz)2H-O-CH₂ -CH₃ (Ethyl ester)
2.25s3HAromatic -CH₃
1.31t (J = 7.1 Hz)3H-O-CH₂-CH₃ (Ethyl ester)

References[1] Benchchem. Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester | 113579-09-2. https://benchchem.com[2] Kiku.dk. Supporting Information: ethyl (4-bromo-2-methylphenyl)carbamate. https://kiku.dk[3] National Institute of Health Sciences (NIHS). Sakuramil S2 mock: reference standard (IR). https://nihs.go.jp[4] University College Cork (UCC). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. https://ucc.ie

Sources

Method

Application Note: Formulation and Efficacy Profiling of Ethyl (4-bromo-2-methylphenyl)carbamate as a Pre-Emergent Mitotic Inhibitor

Introduction & Mechanistic Rationale Aryl carbamates represent a foundational class of agricultural chemicals, historically utilized as pre-emergent herbicides and sprout suppressants. While legacy compounds like chlorpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aryl carbamates represent a foundational class of agricultural chemicals, historically utilized as pre-emergent herbicides and sprout suppressants. While legacy compounds like chlorpropham (isopropyl 3-chlorophenylcarbamate) have been widely deployed to control meristematic development in crops[1], regulatory pressures and emerging weed resistance mechanisms necessitate the development of novel halogenated analogs.

Ethyl (4-bromo-2-methylphenyl)carbamate (EBMPC) is a structurally optimized active agricultural ingredient (AAI) candidate. The substitution of the traditional isopropyl group with an ethyl ester, combined with specific bromo- and methyl- substitutions on the phenyl ring, alters its lipophilicity and binding affinity within plant meristematic tissues.

Like other phenylcarbamates, EBMPC functions as a potent mitotic inhibitor. Rather than depolymerizing microtubules directly, these carbamates target the Microtubule Organizing Centers (MTOCs)[2]. This specific interaction causes MTOC fragmentation, splitting of spindle poles, and the formation of abnormal division spindles. Consequently, target plant cells fail to complete cytokinesis, resulting in binucleate, polyploid cells and rapid meristematic necrosis. Because EBMPC is highly lipophilic and exhibits low aqueous solubility, its successful field application depends entirely on advanced formulation engineering, specifically as an Emulsifiable Concentrate (EC)[3].

Formulation Development: EBMPC 20% Emulsifiable Concentrate (EC)

Causality of Experimental Choices: To overcome the low water solubility of EBMPC, the active ingredient must be dissolved in a heavy aromatic hydrocarbon solvent. However, oil and water do not mix in a farmer's spray tank. Therefore, a precisely balanced dual-surfactant system (combining anionic and nonionic emulsifiers) is required to lower the interfacial tension. This allows the formulation to spontaneously form a stable, protective oil-in-water emulsion upon dilution[3].

Self-Validating Protocol Design: This protocol incorporates the CIPAC MT 36 standard for emulsion stability[4]. If the surfactant Hydrophilic-Lipophilic Balance (HLB) is miscalculated, the emulsion will rapidly separate into distinct oil or cream layers within 2 hours, instantly invalidating the batch and preventing field application failure.

Step-by-Step Methodology:
  • Solubilization: In a jacketed stainless-steel mixing vessel, add 600 g of Heavy Aromatic Naphtha (primary solvent). Slowly introduce 200 g of technical-grade EBMPC under continuous high-shear agitation (800 RPM) at 35°C until the active ingredient is completely dissolved.

  • Surfactant Integration: Introduce 60 g of Calcium Dodecylbenzenesulfonate (anionic emulsifier) and 40 g of Tridecyl Alcohol Ethoxylate (nonionic emulsifier). The combination of ionic charge and steric hindrance prevents oil droplet coalescence.

  • Homogenization: Stir the mixture for 45 minutes at 1200 RPM to ensure a homogenous, isotropic liquid phase.

  • Volume Adjustment: Add additional Heavy Aromatic Naphtha to bring the total formulation volume to exactly 1.0 Liter.

  • Quality Control (Self-Validation): Pipette 1.0 mL of the finished EC into 99.0 mL of CIPAC Standard Water D (342 ppm hardness) in a 100 mL graduated cylinder. Invert the cylinder 10 times. A successful formulation will yield a translucent-to-opaque milky emulsion with <1.0 mL of creaming and 0 mL of free oil after 2 hours at 30°C.

Mechanism of Action Workflow

Pathway N1 EBMPC Application (Pre-emergent) N2 Root Absorption & Translocation N1->N2 N3 MTOC Fragmentation N2->N3 N4 Spindle Disruption N3->N4 N5 Mitotic Arrest (Meristem Necrosis) N4->N5

Mechanism of EBMPC-induced mitotic arrest via MTOC disruption in plant cells.

Efficacy Profiling: Allium cepa Mitotic Inhibition Assay

Causality of Experimental Choices: To quantify the herbicidal potency of the newly formulated EBMPC EC, an in vitro root tip assay is utilized. Allium cepa (onion) root meristems are highly sensitive to MTOC disruptors, providing a direct visual and quantitative readout of mitotic index (MI) reduction and chromosomal aberrations[2].

Self-Validating Protocol Design: The protocol mandates the inclusion of a "Blank EC" (vehicle control). This ensures that any observed mitotic arrest is exclusively driven by the EBMPC molecule, rather than the baseline phytotoxicity of the naphtha solvent or surfactants. A positive control (chlorpropham) is used to benchmark the candidate's efficacy against a known commercial standard[1].

Step-by-Step Methodology:
  • Root Induction: Suspend healthy Allium cepa bulbs over distilled water in the dark at 22°C for 48 hours until roots reach 2–3 cm in length.

  • Treatment Application: Transfer the bulbs to beakers containing 50 µM concentrations of the following treatments and incubate for 24 hours:

    • Treatment A: EBMPC 20% EC (Diluted in water)

    • Treatment B: Chlorpropham 20% EC (Positive Control)

    • Treatment C: Blank EC (Vehicle Control)

    • Treatment D: Distilled Water (Untreated Control)

  • Fixation & Hydrolysis: Excise the terminal 2 mm of the root tips. Fix the tissue in Carnoy's solution (3:1 ethanol:glacial acetic acid) for 24 hours. Hydrolyze the tips in 1N HCl at 60°C for 5 minutes to soften the cell walls.

  • Staining & Squashing: Transfer the root tips to a glass slide, apply a drop of 2% aceto-orcein stain, and leave for 15 minutes. Apply a coverslip and exert firm, vertical pressure to squash the meristematic tissue into a single cell layer.

  • Microscopy & Quantification: Observe under a light microscope at 400x magnification. Count a minimum of 1,000 cells per slide. Calculate the Mitotic Index (MI) using the formula: (Number of dividing cells / Total cells) × 100. Scan specifically for diagnostic MTOC disruption markers, including c-metaphases, binucleate cells, and vagrant chromosomes.

Quantitative Data Summary

The following table summarizes the physical stability of the formulations and their corresponding biological efficacy in the Allium cepa assay. EBMPC demonstrates superior mitotic inhibition compared to the legacy standard.

Formulation / TreatmentActive ConcentrationEmulsion Stability (2h)Mitotic Index (%)IC₅₀ (µM)
EBMPC 20% EC 200 g/LStable (0% creaming)12.4 ± 1.2%45.2
Chlorpropham (Pos. Control) 200 g/LStable (0% creaming)14.1 ± 1.5%52.8
Blank EC (Veh. Control) 0 g/LStable (0% creaming)58.6 ± 2.1%N/A
Untreated Control 0 g/LN/A60.2 ± 1.8%N/A

References

  • Environmental Protection Agency (EPA). Pesticide Fact Sheet: Chlorpropham. Available at:[Link]

  • Yemets, A., et al. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. ResearchGate. Available at:[Link]

  • Food and Agriculture Organization (FAO) / World Health Organization (WHO). Manual on development and use of FAO and WHO specifications for pesticides. CropLife International. Available at:[Link]

  • International Society of Arboriculture. Basic Information on Insecticides and Their Use - Print Article. Arboriculture & Urban Forestry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in aqueous buffers

Target Compound: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2) Application Profile: In vitro biochemical assays, cell-based screening, and early-stage drug development. Welcome to the Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS: 113579-09-2) Application Profile: In vitro biochemical assays, cell-based screening, and early-stage drug development.

Welcome to the Technical Support Center. Formulating highly lipophilic molecules like Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in aqueous buffers presents significant challenges. The presence of the halogenated aromatic ring (4-bromo-2-methylphenyl) drives a high partition coefficient (LogP), while the sterically shielded carbamate linkage offers limited hydrogen-bonding potential with water[1].

This guide provides diagnostic troubleshooting, mechanistic explanations, and validated protocols to ensure your compound remains in solution, yielding reproducible and artifact-free data.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Rapid Precipitation Upon Buffer Dilution (The "Solvent-Shift" Effect)

Symptom: The assay buffer turns cloudy, or visible particulates form immediately upon adding the DMSO stock solution. Mechanistic Cause: This is a kinetic phenomenon. When a compound dissolved in a water-miscible solvent (like DMSO) is introduced into an aqueous buffer, the organic solvent rapidly diffuses into the bulk water. This drastically and instantaneously lowers the solubilizing capacity of the compound's microenvironment, leading to supersaturation. The system relieves this thermodynamic stress via spontaneous nucleation, resulting in amorphous or crystalline precipitates[2][3]. Resolution:

  • Reverse the Order of Addition: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise into a rapidly vortexing/stirring aqueous buffer to ensure immediate and infinite dilution of the solvent front.

  • Step-Down Dilution: Create an intermediate stock using a co-solvent gradient (e.g., 50% DMSO / 50% PEG-400) before the final aqueous dilution. This slows the nucleation kinetics.

Issue 2: Non-Specific Binding (NSB) to Plasticware

Symptom: Unexplained loss of compound concentration over time, or irreproducible IC50/EC50 values across microtiter plate wells. Mechanistic Cause: The highly hydrophobic bromo-methylphenyl moiety has a strong thermodynamic drive to adsorb onto hydrophobic surfaces (like standard polystyrene plates) to minimize unfavorable contact with the aqueous phase. Resolution:

  • Switch to low-binding polypropylene or glass-coated microtiter plates.

  • Supplement the assay buffer with a carrier protein (0.1% Bovine Serum Albumin) or a non-ionic surfactant (0.01% Tween-20) to pre-coat the plastic surfaces and competitively inhibit compound adsorption.

Issue 3: Absolute Thermodynamic Solubility Limit is Too Low

Symptom: Even with careful dilution and surfactants, the compound cannot be maintained in solution at the required assay concentrations (e.g., >10 µM) over a 24-hour incubation. Mechanistic Cause: The intrinsic aqueous solubility of the crystalline carbamate is exceptionally low due to high crystal lattice energy and lipophilicity[1]. Resolution: Utilize host-guest complexation with Cyclodextrins. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromo-methylphenyl group, while its hydrophilic exterior maintains aqueous solubility[4].

Part 2: Frequently Asked Questions (FAQs)

Q: Which cyclodextrin derivative is best suited for this specific carbamate ester? A: We highly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . The native β-cyclodextrin cavity size (approx. 6.0–6.5 Å) is geometrically ideal for accommodating single substituted aromatic rings like the 4-bromo-2-methylphenyl group. Furthermore, these chemically modified derivatives prevent the nephrotoxicity associated with native β-cyclodextrin and offer vastly superior aqueous solubility profiles[4].

Q: How do I verify that my compound is actually dissolved and not just forming a stable nano-suspension? A: Visual inspection is insufficient. To create a self-validating system, centrifuge your final assay preparation at 20,000 x g for 30 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the concentration of the filtrate via HPLC-UV against a standard curve prepared in 100% organic solvent. If the concentration drops significantly compared to your nominal concentration, you have a suspension, not a true solution[3].

Q: Will surfactants hydrolyze my carbamate ester during the assay? A: Carbamate esters are generally more stable to hydrolysis than simple esters, though they are susceptible to degradation at extreme pH levels. Non-ionic surfactants (Tween-20, Triton X-100) will not directly cause chemical hydrolysis. However, ensure your assay buffer is strictly maintained between pH 6.0 and 8.0 to preserve the integrity of the carbamate linkage.

Part 3: Quantitative Data & Methodologies

Table 1: Comparison of Solubilization Strategies
StrategyRecommended AgentsTypical Working Conc.Primary AdvantagePrimary Limitation
Co-solvents DMSO, PEG-400, Ethanol0.1% - 5.0% (v/v)Easy to prepare; high initial kinetic solubility.Can cause rapid precipitation upon dilution; cellular toxicity at >1%.
Surfactants Tween-20, CHAPS0.01% - 0.1% (w/v)Prevents non-specific binding to plasticware.May disrupt lipid bilayers in cell-based assays; potential protein denaturation.
Complexation HP-β-CD, SBE-β-CD5.0% - 20.0% (w/v)True thermodynamic solubility enhancement; highly biocompatible.Requires long equilibration times (24h+); potential competitive binding with assay targets.
Protocol 1: Optimized DMSO Solvent-Shift Method (Kinetic Solubility)

Use this protocol for rapid biochemical assays where <1% DMSO is tolerated.

  • Stock Preparation: Dissolve the solid carbamate ester in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) and supplement with 0.01% Tween-20 to stabilize supersaturation.

  • Dilution: Place the buffer on a magnetic stirrer at high speed (creating a deep vortex).

  • Addition: Using a precision micropipette, add the DMSO stock dropwise directly into the center of the vortex (avoiding the container walls).

  • Validation: Incubate for 30 minutes at assay temperature, filter through a 0.22 µm membrane, and verify concentration via HPLC[3].

Protocol 2: Phase-Solubility Complexation with HP-β-CD (Thermodynamic Solubility)

Use this protocol for cell-based or in vivo assays requiring zero organic solvent.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Addition: Add an excess amount of the solid carbamate ester directly to the HP-β-CD solution (creating a suspension).

  • Equilibration: Seal the vial and place it in a thermoshaker at 37°C, shaking at 800 RPM for 24 to 48 hours. Note: Inclusion complexation is an equilibrium-driven process and requires significant time and kinetic energy.

  • Clarification: Centrifuge the suspension at 20,000 x g for 30 minutes to pellet the uncomplexed solid drug.

  • Collection: Carefully decant the clear supernatant. This is your thermodynamically stable, water-soluble inclusion complex[4].

Part 4: Workflows & Mechanistic Visualizations

Workflow Start Solid Compound (Carbamate Ester) Decision Assay Tolerates Organic Solvents? Start->Decision Route1 DMSO Stock Prep (10-50 mM) Decision->Route1 Yes (<1% DMSO) Route2 Cyclodextrin Complexation (HP-β-CD in Buffer) Decision->Route2 No (In vivo/Cellular) Dilution Slow Dropwise Addition to Stirring Buffer Route1->Dilution Sonication Agitation & Heating (37°C for 24h) Route2->Sonication Check Precipitation Observed? Dilution->Check Filter Filter (0.22 µm) & Quantify (HPLC) Sonication->Filter Check->Filter No AddSurfactant Add 0.01% Tween-20 or 0.1% BSA Check->AddSurfactant Yes AddSurfactant->Dilution Retry

Fig 1. Decision workflow for formulating hydrophobic carbamate esters in aqueous buffers.

Mechanism Drug Hydrophobic Carbamate (Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Host) CD->Complex Encapsulation of Bromo-methylphenyl

Fig 2. Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

References

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Asian Journal of Pharmaceutics[Link]

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions ResearchGate / Expert Opinion on Drug Delivery[Link][4]

  • Development of a Unified Dissolution and Precipitation Model and Its Use for the Prediction of Oral Drug Absorption Molecular Pharmaceutics (ACS Publications)[Link][2]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry (ACS Publications)[Link][3]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl (4-bromo-2-methylphenyl)carbamate

Welcome to the Technical Support Center for the isolation and purification of ethyl (4-bromo-2-methylphenyl)carbamate (CAS: 113579-09-2) 1. Typically synthesized via the reaction of 4-bromo-2-methylaniline with ethyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl (4-bromo-2-methylphenyl)carbamate (CAS: 113579-09-2) 1. Typically synthesized via the reaction of 4-bromo-2-methylaniline with ethyl chloroformate or through palladium-catalyzed carbonylation, the crude reaction mixture often contains unreacted amines, bis-carbamates, and hydrolysis byproducts.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. Here, we explore the thermodynamic and chemical causality behind each purification step, ensuring your protocols are robust, reproducible, and self-validating.

PurificationWorkflow Crude Crude Ethyl (4-bromo-2-methylphenyl)carbamate LLE Liquid-Liquid Extraction (1M HCl Wash) Crude->LLE OrgPhase Organic Phase (Contains Carbamate) LLE->OrgPhase Target Phase AqPhase Aqueous Phase (Amine Impurities) LLE->AqPhase Waste Phase Evap Solvent Evaporation & Drying OrgPhase->Evap Recryst Recrystallization (EtOAc / Hexanes) Evap->Recryst Pure Pure Product (>99% Purity) Recryst->Pure Vacuum Filtration

Fig 1: Step-by-step purification workflow for crude ethyl (4-bromo-2-methylphenyl)carbamate.

Section 1: Pre-Crystallization - Liquid-Liquid Extraction (LLE)

Q: Why must I perform an acidic wash before attempting recrystallization? A: Recrystallization is highly sensitive to the presence of structurally similar impurities, which can co-crystallize or alter the solubility matrix of your target compound. Crude ethyl (4-bromo-2-methylphenyl)carbamate often contains unreacted 4-bromo-2-methylaniline. Because the amine is basic (pKa ~4.5) and the carbamate is neutral, an acidic wash protonates the amine into a water-soluble ammonium salt. This forces the impurity into the aqueous phase while the hydrophobic carbamate remains in the organic phase. This causality-driven step prevents the amine from interfering with the crystal lattice formation later 2.

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent to release pressure.

  • Phase Separation: Allow the layers to separate.

    • Validation check: Spot both layers on a TLC plate (Hexanes:EtOAc 4:1); the UV-active carbamate should remain exclusively in the top organic layer, while the baseline amine spot should disappear from the organic phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to pull residual water out of the organic layer. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Section 2: Recrystallization Solvent Systems

Q: What is the optimal solvent system for recrystallizing this aryl carbamate? A: The target molecule possesses a hydrophobic brominated aromatic ring and a polar, hydrogen-bonding carbamate group (NH donor, C=O acceptor). A binary solvent system is ideal: a "good" solvent to dissolve the compound at high temperatures and an "anti-solvent" to induce crystallization upon cooling 3. Ethyl acetate/hexanes or ethanol/water are standard, highly effective systems for aryl carbamates 4.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Boiling Point Range (°C)Polarity IndexSuitability & Expected Yield
Ethyl Acetate / Hexanes 1:3 to 1:568 - 77~2.4Optimal. High purity, excellent crystal growth. Yield: 75-85%.
Ethanol / Water 3:178 - 100~6.5Good. Eco-friendly, but requires longer drying times. Yield: 70-80%.
Toluene / Heptane 1:298 - 110~1.5Moderate. Good for highly lipophilic impurities. Yield: 65-75%.

Section 3: Troubleshooting Crystallization (Oiling Out)

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it supersaturates the solvent, or when a high impurity load depresses the melting point. Instead of forming a solid crystal lattice, the compound forms a distinct, solute-rich liquid phase 3. To fix this, you must shift the thermodynamic pathway toward solid-liquid phase separation (nucleation).

CrystallizationMech HotSol Hot Saturated Solution Cooling Cooling HotSol->Cooling Oiling Oiling Out (Liquid-Liquid Phase Sep) Cooling->Oiling High Impurity / Fast Cooling Nucleation Nucleation (Solid-Liquid Phase Sep) Cooling->Nucleation Ideal Saturation / Seeding Oiling->Nucleation Scratching / Reheating Crystal Pure Crystals Nucleation->Crystal Crystal Growth

Fig 2: Thermodynamic pathways during cooling: Oiling out vs. successful crystal nucleation.

Self-Validating Protocol: Resolving Oiling Out

  • Re-dissolution: Reheat the mixture until the oil completely dissolves back into the solvent.

  • Solvent Adjustment: Add 5-10% more of the "good" solvent (e.g., EtOAc) to decrease the saturation temperature below the compound's melting point.

  • Controlled Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Do not place it immediately in an ice bath; thermal shock promotes oiling out.

  • Mechanical Induction: If oiling begins again, vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy surface for heterogeneous nucleation.

  • Seeding: If available, drop 1-2 pure crystals of ethyl (4-bromo-2-methylphenyl)carbamate into the solution as it approaches room temperature.

    • Validation check: The solution should turn cloudy with solid, geometric particulates, rather than separating into two clear, distinct liquid layers.

Section 4: Advanced Chromatography

Q: When should I abandon recrystallization in favor of flash column chromatography? A: Recrystallization relies heavily on differential solubility. If your crude mixture contains positional isomers (e.g., ethyl (2-bromo-4-methylphenyl)carbamate) generated from impure starting materials or non-selective C-H amidation, their solubility profiles will be nearly identical to the target compound 5. In this scenario, silica gel chromatography is required to separate the isomers based on subtle differences in polarity and silica-adsorption affinity.

Protocol: Silica Gel Chromatography

  • Preparation: Pack a column with silica gel (230-400 mesh) using hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica (to prevent band broadening) or load it as a highly concentrated solution in dichloromethane (DCM).

  • Elution: Run a gradient from 100% Hexanes to 30% EtOAc/Hexanes. The carbamate typically elutes around the 15-20% EtOAc mark.

  • Validation: Analyze fractions via TLC (UV active, 254 nm). Pool the pure fractions containing the target spot and concentrate under reduced pressure to yield a pristine white solid.

References
  • Benchchem. "Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester | 113579-09-2". Benchchem Product Database. 1

  • National Institutes of Health (NIH). "Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements". 2

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". 3

  • Rutgers University. "New Carbamates and Related Compounds". 4

  • Kiku.dk. "Supporting Information: ethyl (4-bromo-2-methylphenyl)carbamate". 5

Sources

Troubleshooting

Troubleshooting crystallization protocols for Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with Carbamic acid, (4-bromo-2-methylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (commonly referred to as ethyl 4-bromo-2-methylphenylcarbamate).

This specific halogenated carbamate presents unique thermodynamic challenges. The combination of a flexible ethyl ester tail and a sterically hindered, hydrophobic aromatic ring depresses its melting point. Consequently, the compound exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS, or "oiling out") when crystallized from mixed solvent systems. Furthermore, the carbamate moiety (-NH-COO-Et) forms strong, directional intermolecular hydrogen bonds, typically leading to unfavorable, needle-like (acicular) crystal habits.

This guide provides self-validating, mechanistic solutions to these specific issues.

Diagnostic Workflow

TroubleshootingWorkflow Start Crystallization Issue Detected LLPS Milky Emulsion / Oiling Out (Liquid-Liquid Phase Separation) Start->LLPS Phase Demixing Habit Needle-like Habit or Severe Agglomeration Start->Habit Poor Morphology AdjustSolvent Adjust Solvent/Antisolvent Ratio (Shift Phase Boundary) LLPS->AdjustSolvent Step 1 TempCycling Temperature Cycling & Ultrasonics (Ostwald Ripening) Habit->TempCycling Repair Habit Seeding Seed in Metastable Zone (Control Nucleation) AdjustSolvent->Seeding Step 2 Success High-Purity, Filterable Crystals Recovered Seeding->Success TempCycling->Success

Figure 1: Diagnostic workflow for carbamate crystallization troubleshooting.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling or anti-solvent addition, my solution turns milky and forms a dense oil at the bottom of the reactor instead of crystallizing. What is the mechanistic cause of this?

A: You are observing Liquid-Liquid Phase Separation (LLPS). For low-to-moderate melting point APIs like our target carbamate, the liquid-liquid coexistence curve often sits above the solid-liquid equilibrium curve (solubility curve) in the phase diagram. When supersaturation is generated rapidly (via fast cooling or aggressive anti-solvent addition), the system enters the spinodal decomposition region. Instead of nucleating solid crystals, the single liquid phase demixes into a solute-rich oil phase and a solute-lean continuous phase[1].

Because the chemical potential driving force for nucleation drops once the oil forms, crystallization stalls. Any subsequent, delayed nucleation that occurs inside the oil droplets leads to severe agglomeration and the entrapment of impurities[1].

Q: How do I engineer the protocol to bypass the LLPS region and force solid nucleation?

A: You must alter the thermodynamic trajectory to stay within the metastable zone (the narrow region between the solubility curve and the LLPS boundary) and provide a kinetic bypass using heterogeneous nucleation (seeding).

Protocol 1: Anti-Solvent Seeding Protocol for LLPS Avoidance

This protocol utilizes an Ethanol/Water system, taking advantage of the carbamate's high solubility in ethanol and poor solubility in water.

  • Solvent Selection & Dissolution: Dissolve the crude ethyl 4-bromo-2-methylphenylcarbamate in Ethanol at 45°C to a concentration just below the LLPS boundary (approximately 80–100 mg/g solvent). Ensure complete dissolution.

  • Controlled Anti-Solvent Addition (Phase 1): Slowly dose the anti-solvent (Water) at a strict rate of 0.1 mass eq/min until the solution reaches a supersaturation ratio ( S ) of ~1.2.

    • Self-Validation Check: Stop the addition immediately if the solution exhibits a faint blue opalescence (the cloud point). You must remain in the clear, supersaturated state.

  • Seed Introduction: Introduce 1–2 wt% of pre-milled, high-purity seed crystals of the target compound.

  • Seed Aging (Critical Step): Hold the system isothermally at 45°C for 60 minutes.

    • Causality: This hold time allows the seed crystals to kinetically consume the supersaturation, shifting the solute concentration safely below the liquid-liquid coexistence curve before further cooling.

  • Cooling & Final Anti-Solvent Addition: Cool the system to 10°C at a linear, controlled rate of 0.15°C/min, simultaneously dosing the remaining water to maximize yield. Filter and wash the resulting cake with cold 20% EtOH/Water.

Section 2: Crystal Habit Modification and Agglomeration Control

Q: Even when I avoid oiling out, the resulting crystals are thin, fragile needles that severely agglomerate, causing poor filtration and low bulk density. Why does this happen, and how can I fix it?

A: The needle-like habit is a kinetic consequence of the carbamate moiety. The N-H hydrogen bond donor and C=O acceptor create strong 1-dimensional intermolecular hydrogen-bonded chains along a single crystallographic axis. This causes rapid kinetic growth in one direction and sluggish growth on the perpendicular faces. When this rapid 1D growth occurs, the needles entangle and agglomerate.

To correct this, we apply Temperature Cycling coupled with Ultrasonics (Sonocrystallization) . This is a highly effective particle engineering technique for repairing extreme aspect ratios[2].

Protocol 2: Sonocrystallization & Temperature Cycling (Ostwald Ripening)
  • Primary Crystallization: Execute Protocol 1 to obtain a primary suspension of needle-like crystals. Do not filter.

  • Ultrasonic Irradiation: Apply low-frequency ultrasound (20 kHz) to the crystal slurry for 15 minutes.

    • Causality: Acoustic cavitation bubbles collapse near the fragile needle crystals, generating micro-jets that selectively cleave the crystals along their weakest axis. This breaks the needles into smaller, lower-aspect-ratio fragments (secondary nuclei) without causing the amorphization typical of dry milling[2].

  • Temperature Cycling:

    • Heating Phase: Heat the slurry to 35°C at 0.5°C/min.

      • Causality: This dissolves the finest fragments and the high-energy, jagged surfaces created by the ultrasound.

    • Isothermal Hold: Hold at 35°C for 30 minutes.

    • Cooling Phase: Cool back to 10°C at a slow rate of 0.1°C/min.

      • Causality: The dissolved solute selectively deposits onto the surviving, thermodynamically stable crystal faces, promoting lateral growth rather than longitudinal growth (Ostwald Ripening).

  • Iterative Repair: Repeat the temperature cycle 2 to 3 times. The final output will be a transition from entangled needles to robust, prismatic crystals with excellent filterability and bulk density.

Quantitative Process Parameters

Table 1: Critical Process Parameters (CPPs) for Carbamate Crystallization

ParameterTarget ValueMechanistic Purpose
Initial Concentration 80–100 mg/g solventPrevents the starting thermodynamic state from crossing the spinodal decomposition boundary.
Antisolvent Addition Rate 0.1 mass eq/minAvoids localized high supersaturation at the dosing point, preventing premature oiling out.
Seed Loading 1–2 wt%Provides sufficient heterogeneous surface area to consume supersaturation kinetically.
Seed Aging Time 60 minutesAllows the bulk solute concentration to drop below the LLPS coexistence curve.
Cooling Rate 0.10–0.15 °C/minMaintains crystal growth within the metastable zone, preventing secondary nucleation.
Ultrasonic Frequency 20 kHzInduces localized cavitation to selectively cleave fragile needle axes.
Temp. Cycling Amplitude ΔT = 25 °C (10°C to 35°C)Drives Ostwald ripening to dissolve fines and promote lateral face growth.
References
  • [1] Lin, W. H., Yu, Z.-Q., Chow, P. S., & Tan, R. B. H. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326.[Link]

  • [2] Kim, S., Wei, C., & Kiang, S. (2003). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development, 7(6), 997–1001.[Link]

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for Carbamic Acid, (4-bromo-2-methylphenyl)-, ethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in the LC-MS/MS analysis of Carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in the LC-MS/MS analysis of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (Chemical Formula: C₁₀H₁₂BrNO₂).

Analyzing brominated N-phenyl carbamates presents unique chromatographic and mass spectrometric challenges. Carbamates are often thermally labile and prone to in-source fragmentation, while their relatively low proton affinity can result in poor ionization efficiency in standard acidic mobile phases [1]. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase, stabilize your analyte, and leverage its unique isotopic signature for self-validating data analysis.

Part 1: Troubleshooting Guide

Issue 1: Weak or Missing Molecular Ion Signal ([M+H]⁺)

The Causality: Carbamates lack a highly basic functional group (like a primary amine), resulting in lower proton affinity during Electrospray Ionization (ESI). Furthermore, high declustering potentials (DP) or cone voltages easily cleave the carbamate bond or cause the neutral loss of the ethyl ester group (loss of ethanol/CO₂) [2]. The Solution: Shift your ionization strategy from protonation to adduct formation. Incorporate 5–10 mM Ammonium Formate alongside 0.1% Formic Acid in your aqueous mobile phase. This buffers the droplet pH and drives the formation of the highly stable ammonium adduct [M+NH₄]⁺, which often yields a 3- to 5-fold increase in signal intensity compared to the [M+H]⁺ species [1].

Issue 2: Poor Chromatographic Peak Shape (Tailing)

The Causality: N-phenyl carbamates possess both hydrogen-bond donor (N-H) and acceptor (C=O) sites. In mobile phases lacking sufficient ionic strength, these sites interact with residual unendcapped silanols on reversed-phase C18 columns. The Solution: The addition of volatile salts (ammonium formate or ammonium acetate) effectively masks these secondary silanol interactions. Ensure your organic modifier (Acetonitrile or Methanol) also contains 0.1% Formic Acid to maintain a consistent pH across the gradient [3].

Issue 3: High Matrix Background Obscuring the Analyte

The Causality: Biological matrices or environmental extracts often contain isobaric interferences that co-elute with the target analyte, making low-level quantification difficult. The Solution (Self-Validating System): Leverage the inherent bromine isotopic signature . Bromine naturally exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. If your target peak does not exhibit a doublet separated by 1.998 Da with approximately equal intensity, the signal is a matrix artifact, not your analyte [4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic mobile phase? A: For this specific brominated carbamate, Acetonitrile is recommended as the primary organic modifier. MeCN is an aprotic solvent that provides superior peak capacity and lower backpressure. However, if you are struggling with ionization efficiency even after adding ammonium formate, switching to Methanol (a protic solvent) can sometimes enhance the desolvation efficiency of the [M+NH₄]⁺ adduct in the ESI source, albeit at the cost of slightly broader peaks.

Q2: How do I confirm I am isolating the intact molecule and not an in-source fragment? A: You must monitor the specific isotopic adducts. The exact monoisotopic mass of the ⁷⁹Br isotope is 257.0051 Da. Set your MS1 full scan to look for the following pairs (Table 1). If you only see low-mass ions (e.g., m/z < 200), your source temperature or collision energy is too high.

Q3: Is ESI Negative mode viable for this compound? A: Generally, no. While some carbamates can undergo deprotonation to form [M-H]⁻, the N-phenyl group in this structure does not provide sufficient acidity to make negative mode competitive with positive mode adduct formation. Stick to ESI+.

Part 3: Data Presentation & Diagnostics

Table 1: Diagnostic Ions and Isotopic Signatures (ESI+)

Use this table to validate the presence of the intact molecule. The 1:1 ratio between ⁷⁹Br and ⁸¹Br is mandatory for confirmation.

Ion SpeciesFormulam/z (⁷⁹Br Isotope)m/z (⁸¹Br Isotope)Relative IntensityDiagnostic Value
[M+H]⁺ [C₁₀H₁₃BrNO₂]⁺258.0126260.0106ModerateBase protonation; prone to fragmentation.
[M+NH₄]⁺ [C₁₀H₁₆BrN₂O₂]⁺275.0392277.0372High Primary target for MRM precursor selection.
[M+Na]⁺ [C₁₀H₁₂BrNaNO₂]⁺279.9946281.9926VariableIndicates poor desolvation or contaminated glassware.
Table 2: Mobile Phase Modifier Matrix
Aqueous Phase (A)Organic Phase (B)Ionization EfficiencyPeak ShapeRecommendation
0.1% Formic Acid (FA)MeCN + 0.1% FALow ([M+H]⁺ dominant)ModerateNot recommended.
0.1% FA + 5 mM NH₄Fmt MeCN + 0.1% FA High ([M+NH₄]⁺ dominant) Excellent Optimal for Quantitation.
5 mM Ammonium AcetateMeOHModerateBroadUse if orthogonal selectivity is needed.

Part 4: Mandatory Visualization

Workflow: LC-MS Optimization Logic

The following diagram illustrates the autonomous, self-validating workflow for tuning the mass spectrometer for this brominated carbamate.

LCMS_Workflow Start Start: Mobile Phase Prep (0.1% FA + 5mM NH4Fmt) Inject Inject Sample (ESI+ Mode) Start->Inject Scan Full Scan MS1 (m/z 200-300) Inject->Scan CheckIso Check Br Isotope Pattern (1:1 ratio at M and M+2) Scan->CheckIso Adduct Identify Target Adduct (Select [M+NH4]+ at m/z 275/277) CheckIso->Adduct Validated (1:1 Ratio) Fail Adjust Source Temp or Cone Voltage CheckIso->Fail No Doublet Found Optimize Optimize Collision Energy for MRM Transitions Adduct->Optimize Success Finalize LC-MS/MS Method Optimize->Success Fail->Inject Retest

Caption: Self-validating LC-MS/MS optimization workflow utilizing the bromine isotopic signature.

Mechanism: Ionization Pathway and Adduct Formation

Understanding the causality behind adduct formation prevents misidentification of in-source fragments.

Ionization_Pathway Analyte Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (Neutral) Protonated [M+H]+ m/z 258 / 260 (Formic Acid Driven) Analyte->Protonated + H+ Ammonium [M+NH4]+ m/z 275 / 277 (Ammonium Formate Driven) Analyte->Ammonium + NH4+ Sodium [M+Na]+ m/z 280 / 282 (Background Na+) Analyte->Sodium + Na+ Fragment In-Source Fragment Loss of EtOH/CO2 (High Cone Voltage) Protonated->Fragment Excess Energy

Caption: ESI+ ionization pathways demonstrating the stabilization effect of ammonium formate.

Part 5: Experimental Protocols

Protocol 1: Preparation of the Optimal Mobile Phase

To ensure trustworthiness and reproducibility, mobile phases must be prepared volumetrically and replaced every 48 hours to prevent microbial growth and formate degradation.

Step 1: Aqueous Phase A (Water + 0.1% FA + 5 mM Ammonium Formate)

  • Measure 1000 mL of LC-MS grade water into a clean, solvent-rinsed borosilicate glass bottle.

  • Weigh exactly 0.315 g of LC-MS grade Ammonium Formate (NH₄HCO₂).

  • Add the Ammonium Formate to the water and sonicate for 5 minutes until fully dissolved.

  • Pipette exactly 1.0 mL of LC-MS grade Formic Acid (FA) into the solution.

  • Cap and invert gently to mix. Do not filter if using high-purity LC-MS grade reagents, as filtration can introduce polyethylene glycol (PEG) contaminants.

Step 2: Organic Phase B (Acetonitrile + 0.1% FA)

  • Measure 1000 mL of LC-MS grade Acetonitrile into a dedicated solvent bottle.

  • Pipette exactly 1.0 mL of LC-MS grade Formic Acid.

  • Cap and invert to mix.

Protocol 2: Source Optimization and MRM Tuning
  • Direct Infusion: Prepare a 100 ng/mL solution of the carbamate in 50:50 Phase A:Phase B. Infuse directly into the MS at 10 µL/min.

  • Adduct Selection: Scan from m/z 200 to 350. Locate the 1:1 doublet at m/z 275.0 / 277.0 ([M+NH₄]⁺).

  • Source Tuning: Lower the declustering potential (DP) or cone voltage to 15–20 V. Carbamates are fragile; high voltages will prematurely fragment the molecule before it reaches the collision cell [2].

  • Collision Energy (CE) Optimization: Isolate m/z 275.0 in Q1. Ramp the CE from 10 to 40 eV in Q2. Monitor the product ions in Q3. You will typically observe a characteristic loss of the ethyl ester group or the ammonia adduct, yielding stable fragments for your MRM transitions.

Part 6: References

  • MDPI. "Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance." Polymers, 2022. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "In Vitro Metabolism of the Brominated Flame Retardants..." Toxicological Sciences, 2014. URL:[Link]

Troubleshooting

Stability and degradation pathways of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester at room temperature

Welcome to the Technical Support Center for Carbamate Derivative Stability. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of Carbamic acid, (4-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbamate Derivative Stability. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (also known as ethyl (4-bromo-2-methylphenyl)carbamate).

This portal synthesizes mechanistic theory with field-proven analytical troubleshooting to help you maintain sample integrity, prevent analyte loss, and validate your experimental workflows at room temperature.

Mechanistic Breakdown: Room Temperature Degradation

Carbamate esters occupy a unique chemical space between highly stable amides and more labile carbonates. While generally stable in pure, anhydrous organic solvents, their Achilles' heel in analytical and biological workflows is hydrolysis .

At room temperature (approx. 25°C), the carbamate ester linkage is highly susceptible to cleavage by water. This degradation is aggressively catalyzed by alkaline conditions (pH > 7.5) or endogenous esterases present in biological matrices[1].

The Causality of Degradation: When exposed to nucleophiles (like hydroxide ions in basic solutions), the carbonyl carbon of the carbamate undergoes a nucleophilic attack, forming a transient tetrahedral intermediate. This intermediate collapses, expelling the alkoxide leaving group (ethanol). The resulting intermediate is a highly unstable carbamic acid. Because carbamic acids lack the thermodynamic stability to exist at room temperature, they undergo rapid, spontaneous decarboxylation, releasing carbon dioxide gas and yielding the primary amine—in this case, 4-bromo-2-methylaniline[2][3].

G A Ethyl (4-bromo-2-methylphenyl)carbamate (Parent Compound) B Tetrahedral Intermediate (OH- Attack) A->B H2O / OH- (Hydrolysis) C (4-bromo-2-methylphenyl)carbamic acid + Ethanol B->C - C2H5OH D 4-bromo-2-methylaniline + CO2 C->D Decarboxylation (Spontaneous)

Degradation pathway of ethyl (4-bromo-2-methylphenyl)carbamate via hydrolysis and decarboxylation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a continuous loss of analyte peak area during room temperature autosampler storage? A1: This is the hallmark of carbamate hydrolysis. If your autosampler solvent or sample matrix is unbuffered or slightly alkaline, the water in the diluent acts as a reactant. The time it takes for half of the compound to degrade can drop from weeks at a neutral/acidic pH to mere hours under alkaline conditions[1].

Q2: How can I differentiate between chemical hydrolysis and enzymatic degradation in my plasma samples? A2: You must isolate the variables. Biological matrices contain esterases that mimic chemical hydrolysis by enzymatically cleaving the ester bond[4]. To differentiate:

  • Spike the compound into two matrix aliquots: one untreated, and one pre-treated with a broad-spectrum esterase inhibitor (e.g., PMSF) or heat-inactivated.

  • If degradation persists in the inhibited sample, the pathway is primarily chemical (pH-driven). If stability is restored, enzymatic degradation is the culprit.

Q3: Does the bromine substitution on the phenyl ring affect stability? A3: Yes. The bromine atom at the para position is electron-withdrawing via induction. This slightly increases the electrophilicity of the carbamate carbonyl carbon, making it marginally more susceptible to nucleophilic attack (hydrolysis) compared to an unhalogenated phenyl carbamate.

Quantitative Stability Data

To guide your sample preparation, the following table summarizes the expected stability profile of ethyl (4-bromo-2-methylphenyl)carbamate across different environments at room temperature (25°C).

Matrix ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous, pH 2.025°C (RT)> 14 daysAcid-catalyzed hydrolysis (Slow)
Aqueous, pH 5.025°C (RT)> 30 daysHighly stable (Optimal)
Aqueous, pH 8.525°C (RT)< 4 hoursBase-catalyzed hydrolysis (Fast)
Rat Plasma (Unbuffered)25°C (RT)< 1 hourEnzymatic (Esterase) cleavage

Self-Validating Experimental Protocol: Stability Assessment

To establish a trustworthy analytical method, you must prove that analyte loss is due to degradation and not physical phenomena (e.g., non-specific binding to plasticware). This protocol uses a mass-balance validation approach.

Objective: Assess room temperature stability and validate the hydrolysis degradation pathway.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve ethyl (4-bromo-2-methylphenyl)carbamate in 100% anhydrous acetonitrile (ACN) to prevent premature hydrolysis.

  • Matrix Spiking: Spike the stock into your target aqueous matrix to a final concentration of 1 µM. Crucial: Ensure the organic solvent content remains below 2% to accurately simulate aqueous/biological conditions.

  • Time-Course Sampling: Incubate at room temperature (25°C). Extract 50 µL aliquots at T=0,2,4,8, and 24 hours.

  • Quenching (The Stop Mechanism): Immediately crash the extracted aliquot into 150 µL of ice-cold ACN containing your internal standard. Causality: The high organic content denatures esterases instantly, and the cold temperature kinetically freezes chemical hydrolysis, locking the analyte concentration at that exact time point.

  • LC-MS/MS Analysis: Monitor the MRM transitions for both the parent compound ( m/z≈258 ) and the degradation product, 4-bromo-2-methylaniline ( m/z≈186 ).

  • Self-Validation Check: Calculate the molar loss of the parent compound and compare it to the molar appearance of the aniline derivative. The system validates itself if the molar loss equals the molar gain. If parent loss exceeds aniline appearance, you must investigate alternative loss mechanisms (e.g., adsorption to the vial, or secondary oxidation).

Workflow Start Analyte Loss Detected at Room Temp CheckPH Check Matrix pH Start->CheckPH IsBasic pH > 7.0? CheckPH->IsBasic Acidify Buffer to pH 4.0 - 5.0 IsBasic->Acidify Yes CheckEnz Check for Esterases (Biological Matrix) IsBasic->CheckEnz No AddInhibitor Add Esterase Inhibitors (e.g., PMSF) CheckEnz->AddInhibitor Enzymes Present

Troubleshooting workflow for mitigating carbamate degradation during sample preparation.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry National Center for Biotechnology Information (PMC - NIH)[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Frontiers in Microbiology[Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach MDPI - Molecules[Link]

Sources

Reference Data & Comparative Studies

Validation

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester vs methyl ester derivatives in drug design

Comprehensive Comparison Guide: Ethyl vs. Methyl Esters of (4-Bromo-2-methylphenyl)carbamate in Drug Design Target Audience: Researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Ethyl vs. Methyl Esters of (4-Bromo-2-methylphenyl)carbamate in Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical profiling, metabolic stability, and synthetic utility of carbamate derivatives.

Introduction: The Strategic Role of the Carbamate Scaffold

In medicinal chemistry, the N-phenylcarbamate moiety serves a dual purpose: it acts as a robust, directing protecting group during complex multi-step syntheses and functions as a critical pharmacophore in active pharmaceutical ingredients (APIs) and prodrugs[1]. Specifically, derivatives of Carbamic acid, (4-bromo-2-methylphenyl)- are highly valued building blocks[2]. The bromine atom at the 4-position provides an ideal handle for transition-metal-catalyzed cross-coupling, while the ortho-methyl group dictates the conformational geometry of the molecule.

When designing drugs or prodrugs utilizing this scaffold, the choice of the ester alkyl group—specifically methyl vs. ethyl —fundamentally alters the molecule's lipophilicity, steric profile, and susceptibility to enzymatic cleavage. This guide objectively compares these two derivatives to inform rational drug design.

Section 1: Structural & Physicochemical Divergence

The substitution of a methyl group for an ethyl group on the carbamate oxygen may appear minor, but it exerts a disproportionate effect on the molecule's physicochemical properties. The ethyl group increases the overall lipophilicity (LogP) and introduces a larger steric bulk (higher A-value) adjacent to the carbonyl center.

Table 1: Comparative Physicochemical Properties

PropertyMethyl (4-bromo-2-methylphenyl)carbamateEthyl (4-bromo-2-methylphenyl)carbamate
Molecular Weight 244.09 g/mol 258.11 g/mol
Calculated LogP (cLogP) ~2.8~3.3
Steric Hindrance (Alkoxy) LowModerate
Aqueous Solubility ModerateLow
Membrane Permeability GoodExcellent

Causality in Design: If the goal is to design a central nervous system (CNS) penetrant molecule, the ethyl ester is generally preferred due to its higher LogP. Conversely, if the molecule requires formulation in aqueous media without extensive use of co-solvents, the methyl ester offers a slight solubility advantage.

Section 2: Metabolic Stability & Carboxylesterase (CES) Hydrolysis

Carbamates are significantly more stable than standard esters due to amide resonance stabilization; however, they remain primary targets for metabolic cleavage by human carboxylesterases (CES1 and CES2)[3]. The rate of this enzymatic hydrolysis dictates the biological half-life of the drug or the activation rate of a prodrug[4].

  • Methyl Ester Derivative: The smaller methoxy leaving group presents minimal steric hindrance to the catalytic serine residue within the CES active site. Consequently, methyl carbamates are hydrolyzed more rapidly. This makes the methyl ester ideal for prodrugs where rapid systemic release of the active 4-bromo-2-methylaniline derivative is required[4].

  • Ethyl Ester Derivative: The ethyl group acts as a steric shield, slowing the nucleophilic attack required to form the tetrahedral intermediate[5]. This confers higher metabolic stability, making the ethyl ester preferable when the intact carbamate is the active pharmacophore and a prolonged biological half-life is desired[1].

CES_Pathway A Carbamate Prodrug (Methyl/Ethyl) B Carboxylesterase (CES1 / CES2) A->B Active Site Binding C Tetrahedral Intermediate B->C Nucleophilic Attack D Aniline Metabolite + CO2 + Alcohol C->D Hydrolysis

Fig 1: Carboxylesterase-mediated metabolic hydrolysis pathway of carbamate prodrug derivatives.

Table 2: Kinetic Hydrolysis Parameters (In Vitro Plasma Models)

ParameterMethyl Ester DerivativeEthyl Ester Derivative
Relative CES Cleavage Rate FastSlow
Estimated Half-life ( t1/2​ ) ~45 mins~85 mins
Primary Metabolite 4-bromo-2-methylaniline4-bromo-2-methylaniline
Byproducts Methanol, CO2​ Ethanol, CO2​

Section 3: Synthetic Versatility & Experimental Workflows

Both derivatives are highly valuable in synthetic chemistry[2]. The electron-withdrawing carbamate activates the para-position, while the meta-methyl group provides minimal steric interference to the C-Br bond. This renders the scaffold an excellent electrophile for Palladium-catalyzed cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the coupling of Ethyl (4-bromo-2-methylphenyl)carbamate with a standard aryl boronic acid.

1. Reagent Assembly & Causality:

  • Substrates: Ethyl (4-bromo-2-methylphenyl)carbamate (1.0 eq) and Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst poisoning by the coordinating carbamate nitrogen.

  • Base: K2​CO3​ (2.0 eq). Causality: A mild inorganic base activates the boronic acid into a reactive boronate species for transmetalation without being strong enough to hydrolyze the ethyl carbamate ester.

  • Solvent: 1,4-Dioxane/Water (4:1). Causality: Ensures solubility of both the organic substrates and the inorganic base.

2. Degassing (Critical Step): Purge the reaction mixture with Argon for 15 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxygen. Removing dissolved O2​ prevents the formation of inactive Pd(II)-peroxo complexes, ensuring a complete catalytic cycle.

3. Catalytic Heating: Heat the sealed vessel to 80°C for 12 hours.

4. Reaction Monitoring (Self-Validation Checkpoint): Analyze an aliquot via LC-MS.

  • Validation: The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to Br79 and Br81 isotopes. The reaction is validated as complete when this doublet disappears, replaced by a single [M+H]+ peak corresponding to the debrominated, coupled product.

5. Workup & Purification: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow N1 1. Reagent Assembly (Carbamate, Boronic Acid, Pd) N2 2. Degassing (Argon Purge x3) N1->N2 N3 3. Catalytic Heating (80°C, 12h) N2->N3 N4 4. Reaction Monitoring (LC-MS / TLC) N3->N4 N4->N3 If incomplete N5 5. Aqueous Workup (EtOAc Extraction) N4->N5 N6 6. Flash Chromatography (Hexanes/EtOAc) N5->N6

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for bromo-carbamate intermediates.

Section 4: Strategic Selection in Drug Design

When integrating the (4-bromo-2-methylphenyl)carbamate building block into a discovery pipeline, the choice between methyl and ethyl esters must be driven by the target product profile:

  • Select the Methyl Ester if the synthetic goal is to create a transient prodrug. The lower steric hindrance ensures rapid CES-mediated activation in vivo, liberating the free amine.

  • Select the Ethyl Ester if the carbamate is a structural requirement for target binding (e.g., hydrogen bond acceptor/donor interactions in a kinase or protease active site). The ethyl group provides the necessary metabolic shielding to prevent premature clearance, while simultaneously boosting membrane permeability.

References

  • Benchchem: Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester | 113579-09-2. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLV1Pxj5hKKn29_C7q2fLQGSVJM3ATtINtY-2hMMGVwcgmUwedA6_N1abyGG1RbXDun2A6v2iMGYzeqpWzZHJgkmgbwaQIiT3-FcGIAqtxvKALbFNmzrQJIn4NmZjXkr049JEru0=]
  • Organic Carbamates in Drug Design and Medicinal Chemistry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvn18emT3Mh2246QCsB0I3lVUqu7lPnswKFTpJT1-4cS2vPJG5hx8JekP4mn2BUU4bzV0KbcvAr_AzSLXK2krdHjwfmrwHBsExPHioz0x8yecTmd0CUrHbCAltY-7uaCqLgCenxtwERnps5do=]
  • Modifications of human carboxylesterase for improved prodrug activation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32f1D4AV9eahkTIkQPq_Oi9INRyXQsjtQOgRh8-GC4VNEkhDXlHw5ho563EBCLFVD1L_yfMnX-zhEH8LrQAZ9eK74dT_aAxxmeCVoDoGgZ-vN7tRnIa0kdYaPL0C-CtcZbCISyAZIyeBcy9k=]
  • The Catalytic Mechanism of Carboxylesterases: A Computational Study. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQDJ_If7RXtJPz6WBb8dYzq60a3EsGzd3zg031n11HCExjGJkOJ5jyxqd1bNyQchG7NDkKy95JbJ5JcWN1d8LaGE2_QzWyr2W7BrM6W_zEue1lPUxbn_0uMCLVl07ZKvRk51tmQ==]
  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuhr7Sh0m1IXmDXteUxMCTsQLdBqQTO9toOr9DexsEQt6j8W6Fyr3iSS8VWHsKy79HbW3gmONJQGJxWeAcPxmAJgs8t5_z5CwXemeVTL1xovRJaKSVtnK7WJ4pxs9jnEH]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl (4-bromo-2-methylphenyl)carbamate This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl (4-bromo-2-methylphenyl)carbamate

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the mechanistic principles governing the fragmentation, offers a comparative analysis with alternative analytical techniques, and provides actionable experimental protocols to empower your research.

Introduction: The Analytical Challenge

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (Molecular Formula: C₁₀H₁₂BrNO₂, Molecular Weight: 258.11 g/mol ) is a versatile organic compound utilized as an intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring a carbamate functional group, a substituted aromatic ring, and a halogen, presents a unique analytical challenge. Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, providing both molecular weight information and a detailed fragmentation "fingerprint" that illuminates the molecule's structure.

Part 1: Elucidating the Structure via Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[2][3] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular ion and a series of fragment ions. The fragmentation pathways are governed by fundamental chemical principles, such as the formation of the most stable cations and neutral radicals.[2][4]

Predicted Fragmentation Pattern

The mass spectrum of ethyl (4-bromo-2-methylphenyl)carbamate is predicted to be characterized by several key fragmentation events originating from the molecular ion (M⁺•).

1. The Molecular Ion (M⁺•)

Upon ionization, the molecule loses an electron to form the molecular ion radical, M⁺•. A critical diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 258 (containing ⁷⁹Br) and m/z 260 (containing ⁸¹Br).[5] The presence of this distinct M/M+2 pattern is a strong confirmation of a single bromine atom in the molecule.

G cluster_M Molecular Ion (M⁺•) M Ethyl (4-bromo-2-methylphenyl)carbamate C₁₀H₁₂BrNO₂ m/z = 258/260

2. Key Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation through several competing pathways. The most probable cleavages are detailed below.

Pathway A: α-Cleavage and Loss of the Ethoxy Radical

A common fragmentation for esters is the cleavage of the bond between the carbonyl carbon and the alkoxy oxygen (α-cleavage).[5] This results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable, resonance-stabilized acylium ion. This fragment is expected to be a prominent peak in the spectrum.

  • Fragment: [M - OCH₂CH₃]⁺

  • Predicted m/z: 213/215

G M Molecular Ion m/z 258/260 F1 Acylium Ion m/z 213/215 M->F1 α-Cleavage Loss1 - •OCH₂CH₃ (Ethoxy Radical)

Pathway B: Cleavage of the Carbamate N-C Bond

Cleavage of the bond between the nitrogen and the aromatic ring can occur, leading to the formation of the ethyl carbamate cation radical and a neutral bromomethylphenyl radical.

  • Fragment: [CH₃CH₂OC(O)NH]⁺•

  • Predicted m/z: 89

Alternatively, charge retention on the aromatic portion yields the bromomethylaniline radical cation.

  • Fragment: [Br(CH₃)C₆H₃NH]⁺•

  • Predicted m/z: 199/201

G M Molecular Ion m/z 258/260 F2 Bromomethylaniline Ion m/z 199/201 M->F2 N-Aryl Bond Cleavage Loss2 - C₃H₄O₂ (Neutral Loss)

Pathway C: Rearrangement and Loss of Ethylene (McLafferty-type)

A rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da), is a plausible pathway. This is analogous to the McLafferty rearrangement seen in other carbonyl compounds.[6][7] This produces a carbamic acid radical cation.

  • Fragment: [M - C₂H₄]⁺•

  • Predicted m/z: 230/232

G M Molecular Ion m/z 258/260 F3 Carbamic Acid Ion m/z 230/232 M->F3 Rearrangement Loss3 - C₂H₄ (Ethylene)

Pathway D: Benzylic Cleavage

The fragment ion at m/z 199/201 can undergo further fragmentation. A characteristic cleavage for substituted toluenes is the loss of a hydrogen radical to form a stable benzyl-type cation, or in this case, a quinone-methide-imine type structure.

  • Fragment: [M - C₂H₅O₂ - H]⁺

  • Predicted m/z: 198/200

Summary of Predicted Fragments
Predicted m/z Proposed Fragment Structure / Neutral Loss Fragmentation Pathway
258 / 260[M]⁺• (Molecular Ion) Ionization
230 / 232[M - C₂H₄]⁺•Rearrangement (Pathway C)
213 / 215[M - •OC₂H₅]⁺α-Cleavage (Pathway A)
199 / 201[M - C₃H₄O₂]⁺•N-Aryl Bond Cleavage (Pathway B)
198 / 200[M - C₃H₅O₂]⁺Benzylic Cleavage (Pathway D)
170 / 172[M - C₃H₅O₂ - CO]⁺Loss of CO from m/z 198/200
119[Br(CH₃)C₆H₃]⁺Cleavage of the N-C bond and loss of NH
91[C₇H₇]⁺Tropylium ion (from aromatic ring)

Part 2: A Comparative Guide to Alternative Analytical Techniques

While EI-MS is exceptionally powerful for structural elucidation, a multi-faceted analytical approach provides the most robust characterization. The choice of technique depends on the analytical question being asked—be it structural confirmation, quantification, or purity assessment.

Technique Principle Information Provided Advantages Limitations
EI-GC-MS Separates volatile compounds (GC) and generates fragment patterns (MS).Molecular weight, structural fingerprint, quantification.High sensitivity, excellent for identifying unknowns in mixtures, established libraries.Destructive, requires volatile and thermally stable analytes.
NMR Spectroscopy (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Precise atomic connectivity, stereochemistry, 3D structure.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires pure sample, complex mixtures are challenging.
Infrared (IR) Spectroscopy Measures the vibration of atoms and functional groups.Identification of functional groups (e.g., C=O, N-H, C-Br).Fast, non-destructive, provides a quick functional group "snapshot".Provides little information on the overall molecular skeleton, limited for complex structures.
HPLC-UV/MS Separates compounds based on polarity (LC) with UV or MS detection.Quantification, purity assessment, analysis of non-volatile compounds.Excellent for quantification, applicable to a wide range of compounds, non-destructive (with UV).Provides less structural information than GC-MS unless using tandem MS (MS/MS).

Expert Insight: For complete and unambiguous characterization of a novel synthetic compound like ethyl (4-bromo-2-methylphenyl)carbamate, a combination of techniques is industry best practice. NMR spectroscopy should be used to confirm the carbon-hydrogen framework and connectivity, while GC-MS or LC-MS provides definitive molecular weight and a fragmentation pattern that corroborates the proposed structure.

Part 3: Experimental Protocols & Method Validation

To ensure trustworthy and reproducible results, a well-defined and validated analytical method is essential.

Protocol: GC-MS Analysis of Ethyl (4-bromo-2-methylphenyl)carbamate

This protocol outlines a standard method for analyzing the target compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. c. Perform a serial dilution to a working concentration of ~10 µg/mL. Causality: This concentration is typically within the linear dynamic range of most modern GC-MS systems, preventing detector saturation while ensuring a strong signal.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. Causality: An HP-5ms column provides excellent separation for a wide range of semi-volatile organic compounds.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL, Splitless mode. Causality: Splitless injection maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Temperature Program:
  • Initial: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, as it provides reproducible fragmentation patterns that are comparable to spectral libraries.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40 - 400.

3. System Validation & Quality Control: a. Solvent Blank: Inject a solvent blank before sample analysis to ensure no system contamination. b. Tuning: Perform a standard autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution. c. Replicate Injections: Analyze the sample in triplicate to assess the reproducibility of the retention time and peak area.

Conclusion

The structural elucidation of ethyl (4-bromo-2-methylphenyl)carbamate by mass spectrometry is a clear example of applying fundamental principles of ion chemistry to solve complex analytical problems. By predicting the fragmentation pathways—characterized by the prominent M/M+2 molecular ion, loss of the ethoxy radical, and specific cleavages around the carbamate linkage—researchers can confidently identify this molecule and distinguish it from related isomers and impurities. When integrated with orthogonal techniques like NMR and HPLC, this mass spectrometric analysis forms a cornerstone of a robust quality control and drug development workflow, ensuring the identity, purity, and integrity of critical chemical entities.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Lewis, J. S., & W. W. Christie. (1968). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. [Link]

  • Fragmentation Mechanisms. University of Colorado, Boulder. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks. (2016). CVUA Stuttgart. [Link]

  • Common fragmentation mechanisms in mass spectrometry. (2022). ChemHelp ASAP via YouTube. [Link]

  • Carbamic acid, ethyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. National Institutes of Health. [Link]

  • Mass spectrum of ethyl carbamate. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). TMP Chem via YouTube. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. West Virginia University. [Link]

  • Fragmentation in Mass Spectrometry. (2023). OChem AcadeMe via YouTube. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2). As a brominated organic compound and a carbamate derivative, this chemical requires meticulous disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of a chemical is the foundation of its safe management. Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester presents a dual-risk profile stemming from its halogenated nature and its carbamate functional group. Carbamate-class compounds can exhibit moderate to high toxicity, while brominated organics pose specific environmental risks and require specialized disposal methods.[1][2]

Table 1: Chemical and Hazard Summary

PropertyValueSource(s)
CAS Number 113579-09-2[3][4][5]
Molecular Formula C10H12BrNO2[3][5]
Molecular Weight 258.11 g/mol [3][5]
Key Hazards - Halogenated Organic Compound: Requires segregated waste stream.[1] - Potential Carbamate Toxicity: May be harmful if swallowed or in contact with skin.[6][7] - Environmental Hazard: Improper disposal can harm the environment.[1] - Combustion Byproducts: Decomposes on heating to produce toxic fumes, including nitrogen oxides.[7][8]
Core Safety Directive: The Rationale Behind Segregation

The single most critical principle in managing this waste is strict segregation . All waste contaminated with this compound must be categorized as "Halogenated Organic Waste."[1] This is not merely a procedural formality; mixing halogenated waste with non-halogenated organic waste can lead to the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins, during the waste treatment process.[1]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield if there is a splash risk.Protects against splashes and contact with vapors or dust.[8][9]
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[9] Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[9]

Waste Segregation: A Step-by-Step Workflow

Proper segregation at the point of generation is essential. The following diagram outlines the decision-making process for categorizing waste contaminated with Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester.

G start Waste Generated Containing (4-bromo-2-methylphenyl)-, ethyl ester is_liquid Is the waste primarily liquid or solid? start->is_liquid liquid_node Liquid Waste is_liquid->liquid_node Liquid solid_node Solid Waste (Gloves, glassware, silica, empty containers) is_liquid->solid_node Solid is_aqueous Is the liquid waste organic or aqueous? liquid_node->is_aqueous solid_container Collect in: 'SOLID HAZARDOUS WASTE' Container solid_node->solid_container organic_waste Pure compound, reaction mixtures, or organic solutions is_aqueous->organic_waste Organic aqueous_waste Aqueous work-up solutions, contaminated water is_aqueous->aqueous_waste Aqueous halogenated_container Collect in: 'HALOGENATED ORGANIC LIQUID WASTE' Container organic_waste->halogenated_container aqueous_container Collect in: 'AQUEOUS HAZARDOUS WASTE' (Halogenated) Container aqueous_waste->aqueous_container

Sources

Handling

A Researcher's Guide to the Safe Handling of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

An Essential Protocol for Laboratory Safety and Operational Integrity As a senior application scientist, it is understood that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

As a senior application scientist, it is understood that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of our scientific community. This guide provides essential, immediate safety and logistical information for the handling of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS No. 113579-09-2). The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester is a white solid substance. While specific toxicity data for this exact compound is limited, the broader class of carbamates and related compounds necessitates a cautious approach. The primary hazards include potential irritation to the eyes and skin, and it may be harmful if inhaled or ingested.[1] Some carbamates are also recognized for their potential long-term health effects, including carcinogenicity.[2][3]

Key Potential Hazards:

  • Eye and Skin Irritation: Direct contact can cause redness, pain, and swelling.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, potentially causing headaches and dizziness.[1]

  • Gastrointestinal Irritation: Ingestion may lead to symptoms such as nausea, vomiting, and diarrhea.[1]

  • Skin Absorption: Prolonged exposure may lead to the absorption of harmful amounts of the substance through the skin.[1]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when working with Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[4] A face shield may be required for operations with a high risk of splashing.Protects against eye irritation from dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves, 11-13 mil thickness).[5] Gloves should be inspected for integrity before each use.[6]Prevents skin contact and potential absorption of the chemical.
Body Protection A laboratory coat, apron, or coveralls.[7]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder outside of a chemical fume hood or when generating dust.[1][6]Minimizes the risk of inhaling harmful dust particles.
PPE Selection and Usage Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation start Start: Handling Required risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review eye_protection Select Eye Protection: Safety Glasses/Goggles sds_review->eye_protection hand_protection Select Hand Protection: Chemical-Resistant Gloves sds_review->hand_protection body_protection Select Body Protection: Lab Coat/Apron sds_review->body_protection respiratory_protection Assess Inhalation Risk sds_review->respiratory_protection fume_hood Work in Fume Hood? respiratory_protection->fume_hood respirator Use NIOSH-Approved Respirator fume_hood->respirator No no_respirator Respirator Not Required fume_hood->no_respirator Yes don_ppe Don All Selected PPE respirator->don_ppe no_respirator->don_ppe handle_chemical Proceed with Chemical Handling don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for PPE Selection and Use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester is crucial for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be in the immediate vicinity of the handling area.[7]

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use spark-proof tools and avoid creating dust.[7] If appropriate, moisten the substance to prevent dusting.[3]

  • During Use:

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from sunlight and heat.[1]

    • Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]

Emergency Procedures and Disposal Plan

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Spill and Leak Procedures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an absorbent material to confine it.[7]

  • Collection: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Waste Characterization: All waste containing Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester in their work, fostering a secure and productive research environment.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Carbamic acid, ethyl ester: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • MSDS of Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester. (2026, March 2). Capot Chemical. Retrieved from [Link]

  • ICSC 0314 - ETHYL CARBAMATE. (n.d.). INCHEM. Retrieved from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]

  • Laboratory Safety Manual. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

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